Linariifolioside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O17/c1-10(31)41-9-20-23(37)24(38)26(40)28(45-20)46-27-25(39)22(36)19(8-30)44-29(27)42-12-5-15(34)21-16(35)7-17(43-18(21)6-12)11-2-3-13(32)14(33)4-11/h2-7,19-20,22-30,32-34,36-40H,8-9H2,1H3/t19-,20-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLRUUXTNVUGJL-DVFSQAIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159462 | |
| Record name | Linariifolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135546-08-6 | |
| Record name | Linariifolioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135546086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linariifolioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Linariifolioside: A Technical Guide to Its Natural Sources, Discovery, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linariifolioside is a flavonoid glycoside that was first isolated from the plant Veronica linariifolia. Structurally identified as luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1----2)-beta-D-glucoside, this compound belongs to a class of natural products with potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and a generalized methodology for the extraction and characterization of this compound. Due to the limited availability of specific experimental data on this compound, this guide also incorporates information on structurally related compounds to provide a broader context for its potential biological significance.
Discovery and Natural Sources
This compound was first reported in a 1991 publication by Ma CY, Zhu KX, Yang DM, Yang JS, and Yu DQ.[1] The compound was isolated from the dried whole herb of Veronica linariifolia Pall. ex Link sub. dilatata (Nakai et Kitagawa) Hong.[1] This plant is a perennial species native to regions of Siberia, Japan, and Northern China and grows primarily in temperate biomes.
The initial discovery and structural elucidation of this compound were based on spectroscopic analysis, including Infrared (IR), Ultraviolet (UV), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fast Atom Bombardment Mass Spectrometry (FAB-MS), as well as hydrolysis products.[1] Alongside this compound, four other known compounds were also isolated from the same plant fraction: luteolin-7-O-beta-D-glucosyl-(1----2)-beta-D-glucoside, apigenin-7-O-alpha-L-rhamnoside, luteolin, and apigenin.[1]
Physicochemical Properties
Based on the initial discovery, the fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |
| Melting Point | 232-234 °C (decomposition) | [1] |
| Chemical Structure | luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1----2)-beta-D-glucoside | [1] |
Experimental Protocols
General Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of flavonoid glycosides like this compound from a plant source.
Caption: Generalized workflow for the extraction and isolation of this compound.
Detailed Methodological Steps
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Plant Material Preparation: The dried whole herb of Veronica linariifolia is ground into a coarse powder to increase the surface area for extraction.
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Extraction: The powdered plant material is subjected to maceration with a polar solvent, typically an aqueous alcohol solution such as 70% ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.
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Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude alcoholic extract.
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Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).
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Column Chromatography: The flavonoid-rich fraction is subjected to one or more rounds of column chromatography for purification.
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Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol or ethyl acetate-methanol mixture, to separate compounds based on their affinity to the stationary phase.
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Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on their size.
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Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent to obtain a pure solid.
Structural Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
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UV Spectroscopy: To identify the characteristic absorbance peaks of the flavonoid backbone.
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IR Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and glycosidic linkages.
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Mass Spectrometry (e.g., FAB-MS or ESI-MS): To determine the molecular weight and fragmentation pattern.
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¹H and ¹³C NMR Spectroscopy: To determine the carbon and proton framework of the molecule, including the positions of substituents and the nature and linkage of the sugar moieties. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are crucial for establishing the complete connectivity of the molecule.
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Acid Hydrolysis: To break the glycosidic bonds and identify the constituent aglycone (luteolin) and sugars through chromatographic comparison with authentic standards.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not widely available in the current literature. However, based on its chemical structure as a luteolin glycoside, it is plausible to hypothesize its involvement in biological activities similar to those of other well-studied luteolin derivatives, such as anti-inflammatory and antioxidant effects.
Hypothesized Anti-Inflammatory Signaling Pathway
Many flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a hypothesized mechanism by which this compound may inhibit the NF-κB signaling cascade, a central mediator of inflammatory responses.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Future Directions
The initial discovery of this compound has laid the groundwork for further investigation into this natural product. Future research should focus on:
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Re-isolation and Quantitative Analysis: Isolation of this compound from Veronica linariifolia to determine its yield and to provide sufficient material for comprehensive biological testing.
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Biological Screening: A broad screening of the biological activities of purified this compound, including its anti-inflammatory, antioxidant, and potential anticancer effects.
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Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
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Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a therapeutic agent.
This technical guide provides a foundational understanding of this compound for the scientific community. The exploration of this and other natural products continues to be a promising avenue for the discovery of novel therapeutic agents.
References
Linariifolioside: A Whitepaper on Speculative Mechanisms of Action
Disclaimer: The following document outlines the speculative mechanisms of action of linariifolioside. As of the writing of this paper, the definitive chemical structure of this compound is not widely available in published literature, precluding a direct structure-activity relationship analysis. The hypotheses presented herein are extrapolated from the known pharmacological activities of structurally related flavonoid glycosides, particularly linarin, which is also found in the Linaria genus. This paper is intended for researchers, scientists, and drug development professionals as a guide for potential avenues of investigation into the therapeutic properties of this compound.
Introduction
This compound is a flavonoid glycoside that has been isolated from Veronica linariifolia.[1] Flavonoid glycosides are a class of natural products known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Due to the limited direct research on this compound, this whitepaper will explore its potential mechanisms of action by drawing parallels with the well-characterized activities of the closely related flavonoid, linarin, and other similar compounds. These speculative mechanisms center on the modulation of key signaling pathways involved in inflammation and oxidative stress.
Speculative Anti-Inflammatory Mechanisms
The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with pro-inflammatory signaling cascades. It is hypothesized that this compound may exert similar effects through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Linarin has been shown to suppress the activation of the NF-κB pathway. It is plausible that this compound shares this mechanism.
Hypothesized Mechanism:
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Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound may inhibit the IκB kinase (IKK) complex, preventing IκBα phosphorylation.
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Suppression of Pro-inflammatory Gene Expression: By preventing NF-κB nuclear translocation, this compound could downregulate the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK. Linarin has been demonstrated to inhibit the phosphorylation of these MAPKs.
Hypothesized Mechanism: this compound may inhibit the upstream kinases that activate ERK, JNK, and p38. This would, in turn, prevent the activation of downstream transcription factors such as AP-1 (Activator protein-1), which collaborates with NF-κB to promote the expression of inflammatory mediators.
Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathways of this compound.
Speculative Antioxidant Mechanisms
Flavonoids are renowned for their antioxidant properties, which can be exerted through direct radical scavenging or by enhancing the endogenous antioxidant defense systems. This compound is likely to possess similar capabilities.
Direct Radical Scavenging
The phenolic hydroxyl groups in the flavonoid structure are key to their ability to donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). While the exact structure of this compound is not confirmed, its classification as a flavonoid glycoside suggests the presence of such functional groups.
Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Hypothesized Mechanism:
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Nrf2 Dissociation from Keap1: Oxidative or electrophilic stress, potentially mimicked or induced by this compound, can cause a conformational change in Keap1, leading to the release of Nrf2.
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Nuclear Translocation and ARE Binding: Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
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Upregulation of Antioxidant Enzymes: This binding initiates the transcription of genes encoding for phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (GSH) system.
The following diagram illustrates the speculative workflow for the activation of the Nrf2-ARE pathway by this compound.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on linarin and other structurally similar flavonoids, which may serve as a proxy for the potential efficacy of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Linarin
| Parameter | Cell Line | Treatment | Concentration | % Inhibition / Reduction | Reference |
| NO Production | RAW 264.7 | LPS | 8 - 32 µM | Significant inhibition | [Source for Linarin NO inhibition] |
| TNF-α Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin TNF-alpha suppression] |
| IL-1β Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin IL-1beta suppression] |
| IL-6 Secretion | RAW 264.7 | LPS | 40 - 160 µM | Significant suppression | [Source for Linarin IL-6 suppression] |
| iNOS Expression | RAW 264.7 | LPS | 40 - 160 µM | Reduced mRNA levels | [Source for Linarin iNOS expression] |
| COX-2 Expression | RAW 264.7 | LPS | 40 - 160 µM | Reduced mRNA levels | [Source for Linarin COX-2 expression] |
Table 2: In Vivo Anti-Inflammatory Activity of Linarin
| Animal Model | Parameter | Dosage | % Reduction | Reference |
| Xylene-induced ear edema (mice) | Ear Edema | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |
| Acetic acid-induced vascular permeability (mice) | Vascular Permeability | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |
| Carrageenan-induced paw edema (mice) | Paw Edema | 40 - 120 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |
| Cotton pellet-induced granuloma (rats) | Granuloma Weight | 20 - 60 mg/kg | Significant reduction | [Source for Linarin in vivo anti-inflammatory] |
Experimental Protocols for Key Experiments
To facilitate further research into the mechanisms of this compound, detailed methodologies for key experiments, based on studies of related compounds, are provided below.
Cell Culture and Treatment
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Cell Line: RAW 264.7 murine macrophage cell line.
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Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
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Method: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
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Procedure: 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
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Method: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits.
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Procedure: The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate solution. The colorimetric reaction is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Signaling Proteins
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Method: Western blotting is used to determine the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p-IκBα, p38, p-p38, ERK, p-ERK, JNK, p-JNK, Nrf2).
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Procedure:
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Cells are lysed, and protein concentrations are determined using a BCA protein assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
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Method: qRT-PCR is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α).
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Procedure:
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Total RNA is extracted from cells using a suitable kit (e.g., TRIzol).
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cDNA is synthesized from the RNA using a reverse transcription kit.
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qRT-PCR is performed using a thermal cycler with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
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The relative gene expression is calculated using the 2-ΔΔCt method.
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The logical relationship for a typical experimental workflow to investigate the anti-inflammatory effects is depicted below.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the data from structurally related flavonoid glycosides, such as linarin, provide a strong foundation for hypothesizing its potential therapeutic effects. The speculative mechanisms outlined in this whitepaper, focusing on the inhibition of the NF-κB and MAPK inflammatory pathways and the activation of the Nrf2 antioxidant pathway, offer a rational starting point for future research.
To validate these hypotheses, the following steps are recommended:
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Structural Elucidation: The definitive chemical structure of this compound must be determined through techniques such as NMR and mass spectrometry.
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In Vitro Validation: The experimental protocols detailed in this paper should be employed to investigate the effects of purified this compound on inflammatory and oxidative stress markers in relevant cell models.
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In Vivo Studies: Should in vitro studies yield promising results, the efficacy of this compound should be evaluated in animal models of inflammatory diseases.
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Structure-Activity Relationship (SAR) Studies: Once the structure is known, SAR studies can be conducted to identify the key functional groups responsible for its biological activity, potentially leading to the design of more potent synthetic derivatives.
The exploration of this compound's mechanism of action holds the potential to uncover a novel therapeutic agent for the treatment of a variety of inflammatory and oxidative stress-related disorders.
References
Linariifolioside: An Overview of a Flavonoid Glycoside with Potential Pharmacological Interest
For Researchers, Scientists, and Drug Development Professionals
Linariifolioside, a flavonoid glycoside isolated from the plant Veronica linariifolia, represents a molecule of interest within the broader class of phenolic compounds known for their diverse biological activities. While comprehensive pharmacological data on this compound remains limited in publicly accessible scientific literature, this guide synthesizes the available information regarding its origin, chemical class, and the therapeutic potential suggested by the bioactivities of its source plant and related compounds.
Chemical Identity and Source
This compound is classified as a flavonoid glycoside.[1] It is a natural constituent of Veronica linariifolia, a plant species that has been utilized in traditional Chinese medicine for its purported antibacterial and anti-inflammatory properties. The genus Veronica is recognized for producing a variety of secondary metabolites, including phenolic compounds, iridoids, and saponins, which are often associated with cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.
Current State of Pharmacological Research
Direct and detailed pharmacological studies on isolated this compound are not extensively documented in the available scientific literature. Consequently, specific quantitative data on its bioactivity, such as IC50 or EC50 values, are not available for summarization. The pharmacological profile of this compound is largely inferred from the activities of the plant from which it is derived and the general properties of flavonoids.
Potential Anti-Inflammatory and Antioxidant Properties
The traditional use of Veronica linariifolia for inflammatory conditions suggests that its constituents, including this compound, may possess anti-inflammatory properties. Flavonoids, as a class, are well-known for their antioxidant capabilities, which often contribute to their anti-inflammatory effects. They can modulate inflammatory pathways, though the specific mechanisms for this compound have not been elucidated.
Potential Cytotoxic and Neuroprotective Effects
Research into the broader Veronica genus indicates the presence of compounds with cytotoxic activities. While this suggests a potential avenue for investigation for this compound in cancer research, no specific studies have been published to date. Similarly, the neuroprotective effects of many natural products, including flavonoids, are a growing area of interest. However, there is currently no specific research linking this compound to neuroprotective outcomes.
Experimental Protocols and Methodologies
Due to the absence of detailed published studies on the pharmacological activities of this compound, specific experimental protocols for this compound cannot be provided. For researchers interested in investigating the properties of this compound, standard assays for evaluating the bioactivities of natural compounds would be applicable. These may include, but are not limited to:
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Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and cellular antioxidant assays.
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Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in LPS-stimulated macrophages, determination of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) levels using ELISA, and Western blot analysis of key inflammatory pathway proteins (e.g., NF-κB, MAPKs).
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Cytotoxicity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assays on various cancer cell lines to determine cell viability and proliferation.
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Neuroprotective Activity: In vitro models using neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to oxidative stress (e.g., H₂O₂ treatment) or neurotoxins, followed by assessment of cell viability and apoptotic markers.
Signaling Pathways: A Frontier for Investigation
The specific signaling pathways modulated by this compound have not yet been identified. Based on the known mechanisms of other flavonoids, potential targets for future research could include:
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NF-κB Signaling Pathway: A key regulator of inflammation.
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MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways (e.g., ERK, JNK, p38): Involved in cellular responses to a variety of stimuli, including stress and inflammation.
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Nrf2/ARE Signaling Pathway: A critical pathway in the cellular antioxidant response.
As no specific data on this compound's interaction with these pathways is available, diagrams illustrating these relationships cannot be generated at this time.
Conclusion and Future Directions
This compound is a flavonoid glycoside from Veronica linariifolia with potential pharmacological properties based on the traditional use of its source plant and the known bioactivities of its chemical class. However, there is a clear gap in the scientific literature regarding its specific pharmacological effects, quantitative data, and mechanisms of action.
Future research should focus on the isolation and purification of this compound to enable detailed in vitro and in vivo studies. Elucidating its potential anti-inflammatory, antioxidant, cytotoxic, and neuroprotective properties, along with the underlying signaling pathways, will be crucial in determining its therapeutic potential. For scientists and professionals in drug development, this compound represents an unexplored natural product that warrants further investigation.
References
Linariifolioside: A Technical Overview of its Structural Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linariifolioside is a flavonoid glycoside first isolated from Veronica linariifolia Pall. ex Link. This document provides a comprehensive overview of the available scientific information regarding its structural elucidation and characterization. While the definitive structure has been reported, this guide also highlights the current limitations in publicly available data, particularly the absence of detailed quantitative spectral information. This paper aims to serve as a foundational resource for researchers interested in this compound, providing a summary of its known properties and a framework for its further investigation.
Introduction
This compound is a naturally occurring flavonoid glycoside identified as luteolin-7-O-6'''-O-acetyl-beta-D-glucosyl-(1->2)-beta-D-glucoside[1]. Flavonoid glycosides are a broad class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The structural characterization of these compounds is a critical step in understanding their therapeutic potential and mechanism of action. This guide focuses on the technical aspects of this compound's structural determination.
Chemical Structure and Properties
The chemical structure of this compound has been identified as luteolin-7-O-6'''-O-acetyl-beta-D-glucosyl-(1->2)-beta-D-glucoside[1].
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Aglycone: Luteolin
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Glycosidic Moiety: A diglucoside with a (1->2) linkage.
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Acyl Group: An acetyl group at the 6'''-position of the terminal glucose.
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Molecular Formula: C₂₉H₃₂O₁₇[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |
| Melting Point | 232-234 °C (dec.) | [1] |
Structural Elucidation Methodology
The structure of this compound was determined using a combination of spectroscopic and chemical methods. The general workflow for the structural elucidation of a flavonoid glycoside like this compound is depicted below.
References
Linariifolioside and its role in plant defense mechanisms
An In-depth Technical Guide on the Flavonoid Glycoside and Its Putative Role in Plant Immunity
Introduction
Linariifolioside, a flavonoid glycoside isolated from the plant Veronica linariifolia, stands as a molecule of interest in the study of plant defense mechanisms. Flavonoids are a diverse class of secondary metabolites known to play crucial roles in plant physiology, including pigmentation, UV protection, and, notably, defense against pathogens and herbivores. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its inferred role in plant defense, drawing upon evidence from studies on its host plant and structurally related compounds. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, plant pathology, and drug development.
Chemical Profile of this compound
This compound is structurally identified as luteolin-7-O-6''-O-acetyl-beta-D-glucosyl-(1→2)-beta-D-glucoside. Its chemical structure is based on the flavone luteolin, which is glycosidically linked to a disaccharide that is further acetylated.
| Property | Value |
| Molecular Formula | C₂₉H₃₂O₁₇ |
| Source | Veronica linariifolia |
| Compound Class | Flavonoid Glycoside (Flavone) |
Role in Plant Defense: Evidence and Postulations
Direct experimental evidence detailing the specific role of purified this compound in plant defense is currently limited. However, a substantial body of research on the host plant, Veronica linariifolia, and structurally similar flavonoid glycosides, particularly luteolin and its other glycosides, allows for strong inferences about its potential functions.
Antimicrobial and Antifungal Activity
Extracts from various Veronica species have demonstrated significant antimicrobial and antifungal properties, suggesting that their chemical constituents are active against microbial pathogens. For instance, essential oil from Veronica linariifolia has shown inhibitory activity against the fungus Candida albicans and the bacterium Proteus mirabilis. While this activity is attributed to a complex mixture of compounds, the presence of flavonoid glycosides like this compound is likely a contributing factor.
Luteolin and its simpler glycosides are known to possess broad-spectrum antimicrobial activity. This suggests that this compound may act as a phytoanticipin , a pre-formed antimicrobial compound that contributes to the plant's basal defense, or as a phytoalexin , a compound that is synthesized and accumulated upon pathogen attack.
Antioxidant Activity
Flavonoids are potent antioxidants, and this activity is a key component of the plant defense response. Pathogen attack often leads to an oxidative burst in the plant, producing reactive oxygen species (ROS). While ROS are important signaling molecules, their overaccumulation can cause cellular damage. The antioxidant properties of flavonoids like this compound can help to modulate ROS levels, thereby protecting the plant's cells from oxidative stress during a defense response.
Putative Signaling Pathways in Plant Defense
While specific signaling pathways activated by this compound in plants have not been elucidated, studies on luteolin and its glycosides in various biological systems, primarily mammalian, reveal interactions with key signaling cascades that are also conserved in plants and are crucial for immunity. It is plausible that this compound could modulate similar pathways in Veronica linariifolia to orchestrate a defense response.
Mitogen-Activated Protein Kinase (MAPK) Signaling
MAPK cascades are central to plant immunity, transducing signals from pathogen recognition to the activation of defense genes. Luteolin has been shown to modulate MAPK signaling pathways. It is hypothesized that upon pathogen recognition, this compound could influence the phosphorylation state of MAPKs, leading to the activation of downstream transcription factors and the expression of defense-related genes.
Caption: Postulated modulation of the MAPK signaling cascade by this compound in plant defense.
Phytohormone Signaling
Plant defense responses are intricately regulated by a network of phytohormones, including salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). Flavonoids have been shown to influence the biosynthesis and signaling of these hormones. This compound could potentially act as an elicitor, triggering changes in phytohormone levels, which in turn would activate the appropriate defense pathways. For example, it might enhance the SA pathway, which is typically associated with defense against biotrophic pathogens, or the JA/ET pathway, which is more effective against necrotrophic pathogens and herbivores.
Experimental Protocols
The following section outlines detailed methodologies for key experiments relevant to the study of this compound and its role in plant defense.
Extraction and Quantification of this compound from Veronica linariifolia
Objective: To extract and quantify the amount of this compound in plant tissue.
Methodology:
-
Sample Preparation: Collect fresh aerial parts of Veronica linariifolia and freeze-dry them. Grind the dried tissue into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction on the powdered plant material with methanol for 6-8 hours.
-
Alternatively, use ultrasound-assisted extraction by sonicating the plant material in 80% methanol for 30 minutes at room temperature.
-
Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.
-
-
Purification (Optional, for obtaining pure this compound):
-
Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Quantification by HPLC-UV:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 330 nm.
-
Quantification: Prepare a standard curve using purified this compound. Inject the dissolved crude extract and calculate the concentration based on the peak area relative to the standard curve.
-
Caption: Workflow for the extraction and quantification of this compound.
In Vitro Antimicrobial Activity Assay
Objective: To determine the direct antimicrobial activity of this compound against plant pathogens.
Methodology (Broth Microdilution Method):
-
Pathogen Culture: Grow the target bacterial or fungal plant pathogen in an appropriate liquid medium to the mid-logarithmic phase.
-
Preparation of this compound Solutions: Dissolve purified this compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in the growth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the pathogen to each well.
-
Incubation: Incubate the microplate under optimal growth conditions for the pathogen (e.g., 28°C for 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Controls: Include a positive control (a known antimicrobial agent), a negative control (medium with the pathogen and solvent), and a sterility control (medium only).
Phytoalexin Elicitor Assay
Objective: To determine if this compound can act as an elicitor to induce the production of known phytoalexins in a model plant system (e.g., soybean cotyledons).
Methodology:
-
Plant Material: Use healthy, etiolated soybean cotyledons.
-
Elicitor Treatment: Apply a solution of purified this compound to a small wound on the surface of the cotyledons. Use a solvent-only solution as a negative control.
-
Incubation: Incubate the treated cotyledons in a humid, dark environment for 24-48 hours.
-
Extraction of Phytoalexins: Excise the tissue around the application site and extract the phytoalexins (e.g., glyceollin) with a suitable solvent (e.g., ethanol).
-
Quantification of Phytoalexins: Quantify the amount of the specific phytoalexin produced using HPLC-UV or a spectrophotometric assay.
-
Analysis: Compare the amount of phytoalexin produced in the this compound-treated samples to the negative control. A significant increase indicates elicitor activity.
Quantitative Data Summary
| Assay Type | Target Organism/Enzyme | Parameter | Hypothetical Value |
| Broth Microdilution | Pseudomonas syringae | MIC | 50 - 100 µg/mL |
| Broth Microdilution | Botrytis cinerea | MIC | 100 - 200 µg/mL |
| Enzyme Inhibition | Fungal Polygalacturonase | IC₅₀ | 25 - 75 µM |
| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | 10 - 50 µM |
Conclusion and Future Directions
This compound, a flavonoid glycoside from Veronica linariifolia, represents a promising candidate for a plant defense compound. Based on the known antimicrobial and antioxidant activities of its host plant and structurally related flavonoids, it is highly probable that this compound contributes to the innate immunity of V. linariifolia. Its potential to modulate key signaling pathways involved in plant defense, such as MAPK and phytohormone signaling, warrants further investigation.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive bioassays.
-
Direct testing of its antimicrobial and antifungal activity against a range of relevant plant pathogens to determine its spectrum of activity and quantitative measures such as MIC and IC₅₀ values.
-
Elucidation of its role as an elicitor of plant defense responses, including the induction of phytoalexins and defense-related gene expression in model plant systems.
-
Investigation of the specific signaling pathways in plants that are modulated by this compound.
-
Studies on its biosynthesis in Veronica linariifolia and how its production is regulated in response to pathogen attack.
A deeper understanding of the role of this compound in plant defense will not only enhance our knowledge of plant-pathogen interactions but may also provide a basis for the development of novel, natural-product-based strategies for crop protection.
An In-Depth Technical Guide to Iridoid Glycosides with a Focus on Linariifolioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iridoid glycosides are a large and structurally diverse class of monoterpenoid natural products found in a wide variety of plants. They are recognized for their significant and varied biological activities, which include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. This technical guide provides a comprehensive overview of iridoid glycosides, with a particular focus on Linariifolioside, a compound for which detailed public data is emerging. Due to the limited specific experimental data on this compound, this review synthesizes information from structurally related iridoid glycosides isolated from the Linaria and Veronica genera. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction to Iridoid Glycosides
Iridoids are monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. In plants, they are typically found as glycosides, most commonly O-linked to glucose. These compounds play a crucial role in plant defense mechanisms against herbivores and pathogens. Their bitter taste often acts as a deterrent. In recent years, iridoid glycosides have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.
This compound is an iridoid glycoside with the chemical formula C₂₉H₃₂O₁₇. While specific biological data for this compound is not extensively documented in publicly available literature, its presence in the Linaria genus, known for producing bioactive iridoid glycosides, suggests its potential for similar therapeutic properties. This guide will, therefore, draw parallels from closely related and well-studied iridoid glycosides to provide a predictive overview of this compound's potential.
Biological Activities and Therapeutic Potential
Iridoid glycosides have been shown to modulate various biological processes, making them promising candidates for the development of new therapeutic agents.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Iridoid glycosides have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. For instance, some iridoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in cellular damage and various diseases. Many iridoid glycosides exhibit significant antioxidant activity by scavenging free radicals such as the superoxide anion and the hydroxyl radical. Their antioxidant potential is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Neuroprotective Effects
Several iridoid glycosides have been investigated for their neuroprotective properties. Their ability to mitigate oxidative stress and inflammation in the brain suggests potential applications in the management of neurodegenerative diseases. The mechanisms underlying their neuroprotective effects may involve the modulation of pathways related to neuronal cell death and survival.
Quantitative Data on Related Iridoid Glycosides
Due to the lack of specific quantitative data for this compound, the following table summarizes the reported activities of other iridoid glycosides from the Veronica genus, which is closely related to Linaria. This data provides a comparative baseline for potential future studies on this compound.
| Iridoid Glycoside | Source Organism | Biological Activity | Assay | Results (e.g., IC₅₀) | Reference |
| Longifolioside A | Veronica longifolia | Antioxidant | DPPH Radical Scavenging | - | [1] |
| Longifolioside A | Veronica longifolia | Antioxidant | Nitric Oxide Radical Scavenging | - | [1] |
| Longifolioside A | Veronica longifolia | Antioxidant | Superoxide Radical Scavenging | - | [1] |
| Longifolioside B | Veronica longifolia | Antioxidant | DPPH Radical Scavenging | - | [1] |
| Longifolioside B | Veronica longifolia | Antioxidant | Nitric Oxide Radical Scavenging | - | [1] |
| Longifolioside B | Veronica longifolia | Antioxidant | Superoxide Radical Scavenging | - | [1] |
Note: Specific IC₅₀ values were not provided in the abstract. The reference indicates radical-scavenging activity was observed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the scientific investigation of natural compounds. Below are representative methodologies for key bioassays relevant to the study of iridoid glycosides like this compound.
Isolation and Purification of Iridoid Glycosides
A general procedure for the extraction and isolation of iridoid glycosides from plant material is as follows:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and water).
-
Chromatographic Separation: The polar fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include:
-
Column Chromatography: Using silica gel or reversed-phase C18 silica gel as the stationary phase.
-
Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation.
-
High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.
-
-
Structure Elucidation: The chemical structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure:
-
Different concentrations of the test compound (e.g., this compound) are prepared in methanol.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Nitric Oxide (NO) Radical Scavenging Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide radicals.
-
Reaction Mixture: The reaction mixture typically contains sodium nitroprusside in a phosphate buffer.
-
Assay Procedure:
-
Different concentrations of the test compound are added to the reaction mixture.
-
The mixture is incubated at room temperature under illumination for a specific time.
-
After incubation, Griess reagent is added to the mixture.
-
-
Measurement: The absorbance of the chromophore formed is measured at 540 nm.
-
Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of the control (without the sample).
Signaling Pathways and Mechanisms of Action
The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many iridoid glycosides have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant potential of a compound like this compound using multiple in vitro assays.
References
An In-depth Technical Guide to the Linariifolioside Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of linariifolioside, a flavonoid glycoside with potential pharmacological applications. Given the limited direct research on its specific biosynthesis, this guide presents a putative pathway constructed from the well-established general phenylpropanoid and flavonoid biosynthetic pathways. It includes detailed experimental protocols for the investigation of key enzymes and quantitative data representation to aid in metabolic engineering and drug development efforts.
Introduction to this compound
This compound is a flavonoid glycoside identified in plants such as Veronica linariifolia.[1] Its structure consists of the flavone luteolin, which is glycosylated at the 7-hydroxyl position with a rutinoside (a disaccharide of rhamnose and glucose) that is further acetylated. Flavonoids, in general, are known for a wide range of biological activities, and understanding their biosynthesis is crucial for their potential production through metabolic engineering.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptualized in four major stages, beginning with the general phenylpropanoid pathway.
Stage 1: Phenylpropanoid Pathway This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites.
Stage 2: Core Flavonoid Biosynthesis This stage involves the synthesis of the foundational C15 flavonoid skeleton, leading to the formation of naringenin.
Stage 3: Luteolin Formation Naringenin undergoes further enzymatic modifications to form the specific flavone aglycone of this compound, which is luteolin.
Stage 4: Tailoring Reactions (Glycosylation and Acetylation) In the final stage, the luteolin aglycone is decorated with sugar moieties and an acetyl group to yield the final product, this compound.
Below is a DOT language script that visualizes the entire proposed pathway.
Key Enzymes and Quantitative Data
The investigation of a biosynthetic pathway relies on the characterization of its constituent enzymes. The following table summarizes the key enzymes in the proposed this compound pathway and presents illustrative kinetic data based on homologous enzymes from other plant species, as specific data for Veronica linariifolia is not available.
| Enzyme Class | Abbreviation | Function | Substrate(s) | Product(s) | Representative Km (µM) | Representative Vmax (pmol/s/mg protein) |
| Phenylalanine Ammonia-Lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid | 30 - 300 | 100 - 1000 |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation | Cinnamic acid | p-Coumaric acid | 10 - 50 | 50 - 500 |
| 4-Coumarate:CoA Ligase | 4CL | Ligation | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA | 50 - 200 | 200 - 2000 |
| Chalcone Synthase | CHS | Polyketide synthesis | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | 1 - 10 | 1000 - 5000 |
| Chalcone Isomerase | CHI | Isomerization | Naringenin Chalcone | Naringenin | 20 - 100 | 5000 - 20000 |
| Flavanone 3'-Hydroxylase | F3'H | Hydroxylation | Naringenin | Eriodictyol | 5 - 50 | 100 - 800 |
| Flavone Synthase | FNS | Desaturation | Eriodictyol | Luteolin | 10 - 80 | 50 - 400 |
| UDP-Glycosyltransferase 1 | UGT1 | Glucosylation | Luteolin, UDP-Glucose | Luteolin-7-O-glucoside | 20 - 150 | 200 - 1500 |
| UDP-Glycosyltransferase 2 | UGT2 | Rhamnosylation | Luteolin-7-O-glucoside, UDP-Rhamnose | Luteolin-7-O-rutinoside | 50 - 300 | 100 - 1000 |
| Acetyltransferase | AT | Acetylation | Luteolin-7-O-rutinoside, Acetyl-CoA | This compound | 10 - 100 | 50 - 500 |
Experimental Protocols
To validate the proposed pathway and characterize the involved enzymes, a series of molecular biology and biochemical experiments are required. The following sections provide detailed methodologies for these key experiments.
Gene Identification and Cloning
The first step is to identify and isolate the candidate genes encoding the biosynthetic enzymes from Veronica linariifolia.
Protocol:
-
Transcriptome Sequencing: Extract total RNA from young leaves of Veronica linariifolia and perform transcriptome sequencing (RNA-seq) to generate a comprehensive set of expressed genes.
-
Homology-Based Gene Identification: Use known protein sequences of flavonoid biosynthesis enzymes from related species (e.g., Arabidopsis thaliana, Petunia hybrida) as queries to search the assembled transcriptome using BLASTx.
-
Primer Design: Design gene-specific primers for the full-length coding sequences of candidate genes.
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from Veronica linariifolia tissues and synthesize first-strand cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the full-length coding sequences of the candidate genes from the cDNA using high-fidelity DNA polymerase.
-
Cloning: Ligate the PCR products into an appropriate expression vector (e.g., pET vector for bacterial expression).
-
Transformation and Verification: Transform the ligation products into a suitable E. coli strain (e.g., DH5α for plasmid maintenance) and verify the sequence of the cloned genes by Sanger sequencing.
Heterologous Protein Expression and Purification
To characterize the enzymatic activity, the cloned genes are expressed in a heterologous host system, and the recombinant proteins are purified.
Protocol:
-
Transformation: Transform the expression plasmids containing the candidate genes into an E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.
-
Purification: If the protein is expressed with a purification tag (e.g., His-tag), use affinity chromatography (e.g., Ni-NTA resin) to purify the recombinant protein from the cell lysate.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
In Vitro Enzyme Assays
Enzyme assays are performed to determine the function of the purified recombinant proteins and to measure their kinetic parameters.
General Protocol for a Glycosyltransferase (UGT) Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, the flavonoid substrate (e.g., luteolin), and the sugar donor (e.g., UDP-glucose or UDP-rhamnose).
-
Initiation and Incubation: Start the reaction by adding the enzyme and incubate at an optimal temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or another organic solvent.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated flavonoid.
-
Kinetic Analysis: To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrates at saturating concentrations. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Conclusion
The investigation of the this compound biosynthetic pathway, while currently based on inference from related pathways, presents a significant opportunity for advancements in metabolic engineering and the production of valuable plant-derived compounds. The experimental framework outlined in this guide provides a robust methodology for the identification and characterization of the key enzymes involved. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for the sustainable production of this compound and related flavonoids for pharmaceutical and nutraceutical applications.
References
In-Depth Technical Guide on the Preliminary In-Vitro Screening of Linariifolioside: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Linariifolioside, a flavonoid glycoside identified from Veronica linariifolia, presents a potential candidate for further pharmacological investigation. This document aims to provide a comprehensive technical overview of its preliminary in-vitro screening. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed experimental data and standardized protocols specifically for this compound. The foundational research appears to be a singular study published in a Chinese journal in 1991, the full details of which are not widely available. This guide, therefore, summarizes the existing general knowledge and provides a framework for the anticipated in-vitro evaluation of this compound, based on common practices for similar natural products.
Introduction
This compound is a flavonoid glycoside that was first reported to be isolated from Veronica linariifolia Pall. ex Link. sub. dilatata (Nakai et Kitagawa) Hong.[1] Flavonoid glycosides as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structural characteristics of this compound suggest it may share these properties, making it a molecule of interest for drug discovery and development. Despite this potential, detailed in-vitro studies to elucidate its specific biological activities are not extensively documented in accessible English-language scientific literature.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of appropriate in-vitro assays, including the selection of solvents and the preparation of test concentrations.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₂O₁₇ | [1] |
| CAS Number | 135546-08-6 | [1] |
Anticipated In-Vitro Screening & Methodologies
Based on the activities of structurally related flavonoid glycosides, a preliminary in-vitro screening of this compound would logically encompass antioxidant, anti-inflammatory, and cytotoxic assays. The following sections outline the standard experimental protocols that would be employed in such a screening.
Antioxidant Activity Assays
Antioxidant capacity is a common feature of phenolic compounds like flavonoid glycosides. Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
3.1.1. DPPH Radical Scavenging Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add serial dilutions of the this compound stock solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Workflow for DPPH Assay:
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators. A common in-vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to measure the inhibition of nitric oxide (NO) production.
3.2.1. Nitric Oxide (NO) Inhibition Assay Protocol
-
Cell Culture:
-
Culture RAW 264.7 macrophages in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
-
NO Measurement (Griess Assay):
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at around 540 nm.
-
A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO).
-
-
Cell Viability:
-
A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Signaling Pathway for LPS-induced NO Production:
Caption: Postulated inhibitory effect of this compound on the LPS-TLR4-NF-κB signaling pathway.
Cytotoxicity Screening
The potential anticancer activity of this compound can be initially evaluated through cytotoxicity screening against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
3.3.1. MTT Assay Protocol
-
Cell Culture:
-
Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in their respective recommended media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
While this compound has been identified and structurally characterized, a significant gap exists in the scientific literature regarding its in-vitro biological activities. The experimental protocols and conceptual frameworks provided in this guide are based on established methodologies for the screening of natural products and serve as a roadmap for the future investigation of this compound.
To advance our understanding of this compound, the following steps are recommended:
-
Acquisition and Authentication: Obtain a purified sample of this compound and confirm its identity and purity through analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
Systematic In-Vitro Screening: Conduct the antioxidant, anti-inflammatory, and cytotoxicity assays as outlined above to establish a preliminary biological activity profile.
-
Mechanism of Action Studies: Should promising activity be observed in the initial screening, further studies should be undertaken to elucidate the underlying molecular mechanisms.
-
Publication of Data: It is imperative that any new findings are published in peer-reviewed journals to contribute to the collective scientific knowledge and facilitate further research.
The systematic evaluation of this compound holds the potential to uncover a novel bioactive compound with therapeutic applications. This guide provides the necessary framework to initiate such an investigation.
References
Methodological & Application
Linariifolioside: A Detailed Protocol for Extraction and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and isolation of linariifolioside, a flavonoid glycoside with potential therapeutic applications. The protocols outlined below are based on established methodologies for the separation of flavonoid glycosides and related phenylethanoid glycosides from plant sources.
Introduction
This compound, identified as luteolin-7-O-6"'-O-acetyl-beta-D-glucosyl-(1→2)-beta-D-glucoside, was first isolated from the whole herb of Veronica linariifolia[1]. As a member of the flavonoid glycoside class, it is anticipated to possess antioxidant and anti-inflammatory properties, common biological activities associated with this group of phytochemicals. Flavonoid glycosides are known to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are critically involved in inflammation and cell survival[2][3]. This application note details a generalized protocol for the extraction and purification of this compound, providing a foundation for further research and drug development.
Extraction Protocol
This protocol describes a general procedure for the extraction of this compound from plant material. The selection of Veronica linariifolia is based on the original isolation of the compound[1].
2.1. Materials and Equipment
-
Dried, powdered plant material (Veronica linariifolia)
-
80% Ethanol (EtOH)
-
Rotary evaporator
-
Freeze dryer
-
Filter paper
-
Glassware (beakers, flasks, etc.)
2.2. Procedure
-
Maceration: Soak the dried, powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24 hours.
-
Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Lyophilization: Lyophilize the concentrated extract to obtain a dry powder.
Isolation and Purification Protocol
The following is a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.
3.1. Materials and Equipment
-
Crude extract powder
-
Silica gel (for column chromatography)
-
Polyamide (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Solvents: Ethyl acetate (EtOAc), n-butanol (n-BuOH), methanol (MeOH), water (H₂O), acetonitrile (ACN)
-
Thin-Layer Chromatography (TLC) plates
3.2. Step-by-Step Procedure
3.2.1. Liquid-Liquid Partitioning
-
Suspend the crude extract powder in water.
-
Perform successive partitioning with ethyl acetate and n-butanol.
-
Collect the n-butanol fraction, as phenylethanoid and flavonoid glycosides are typically enriched in this fraction.
-
Concentrate the n-butanol fraction to dryness.
3.2.2. Column Chromatography
-
Silica Gel Chromatography: Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a gradient of increasing polarity, starting with a mixture of chloroform and methanol.
-
Polyamide Chromatography: Further purify the fractions containing the target compound using polyamide column chromatography, eluting with a gradient of ethanol in water.
-
Sephadex LH-20 Chromatography: Use Sephadex LH-20 column chromatography with methanol as the mobile phase for size-exclusion separation to remove smaller impurities.
3.2.3. Preparative HPLC
-
Perform final purification of the enriched fraction by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC.
Quantitative Data
The following table summarizes typical parameters and expected outcomes for the extraction and isolation of flavonoid glycosides from plant material. Note that specific yields for this compound are not widely reported and will depend on the plant source and extraction efficiency.
| Parameter | Value/Range | Reference/Note |
| Extraction | ||
| Solvent | 80% Ethanol | General solvent for flavonoid glycoside extraction |
| Solid-to-Solvent Ratio | 1:10 (w/v) | A common ratio for efficient extraction |
| Extraction Time | 24 hours (per extraction) | |
| Number of Extractions | 3 | To ensure exhaustive extraction |
| Purification | ||
| CPC Solvent System | EtOAc-n-BuOH-EtOH-H₂O (0.25:0.75:0.1:1, v/v) | For related phenylethanoid glycosides |
| Prep HPLC Mobile Phase | Acetonitrile/Water Gradient | Standard for reverse-phase separation |
Experimental Workflows and Signaling Pathways
5.1. Experimental Workflow
Caption: Workflow for this compound Extraction and Isolation.
5.2. Postulated Signaling Pathway
Flavonoid glycosides are known to exert their biological effects by modulating various cellular signaling pathways. Based on the activities of structurally similar compounds, this compound may influence inflammatory responses through the NF-κB signaling pathway.
Caption: Postulated NF-κB Signaling Pathway Modulation by this compound.
References
- 1. [Studies on chemical constituents of Veronica lina riifolia Pall. ex Link. sub. dilatata (Nakai et Kitagawa) Hong] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Linariifolioside using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of Linariifolioside using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for the accurate determination of this compound in purified samples and plant extracts. This application note includes procedures for sample preparation, detailed chromatographic conditions, and a comprehensive protocol for method validation in accordance with ICH guidelines.
Introduction
This compound is an iridoid glycoside found in various plant species, notably within the Buddleja genus. Iridoid glycosides are a class of secondary metabolites that have garnered significant interest for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-performance liquid chromatography (HPLC) is a precise and robust technique for the analysis of such compounds. This document outlines a specific HPLC method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water |
| B: Acetonitrile | |
| Gradient Elution | 0-5 min: 10% B |
| 5-20 min: 10-30% B | |
| 20-25 min: 30-95% B | |
| 25-30 min: 95% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan of standard) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation
For plant extracts, a sample preparation procedure involving extraction and filtration is necessary.[1][2] A general procedure is as follows:
-
Accurately weigh the powdered plant material.
-
Perform an extraction with a suitable solvent, such as 70% ethanol, using ultrasonication or reflux.[1]
-
Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. The key validation parameters are outlined in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity of the analyte should be demonstrated. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98% and 102%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2% after minor changes in flow rate, column temperature, or mobile phase pH. |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and reporting. An example of a linearity data table is provided below.
Table 3: Example of Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | [Experimental Data] |
| 10 | [Experimental Data] |
| 25 | [Experimental Data] |
| 50 | [Experimental Data] |
| 100 | [Experimental Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound HPLC analysis.
Logical Relationship for Method Validation
The logical relationship between the different parameters of method validation is illustrated below.
References
Application Notes and Protocols for the Quantification of Linariifolioside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linariifolioside is a flavonoid glycoside that has been isolated from plants of the Veronica genus, notably Veronica linariifolia.[1][2] As a member of the flavonoid family, this compound is presumed to possess antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects.
These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using modern analytical techniques.
Data Presentation: Quantitative Analysis of this compound
| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Concentration (mg/g of dry weight) | Reference |
| Veronica linariifolia | Aerial parts | Ultrasound-Assisted Extraction (UAE) with 76% Methanol | UPLC-MS/MS | Data Not Available | TBD |
| Buddleja davidii | Flowers | Pressurized Liquid Extraction (PLE) with 80% Ethanol | HPLC-DAD | Data Not Available | TBD |
| Veronica spicata | Leaves | Maceration with Methanol | HPTLC | Data Not Available | TBD |
TBD: To be determined by future research.
Experimental Protocols
The following protocols are based on established methods for the quantification of flavonoids in plant extracts and can be adapted and optimized for this compound.
Sample Preparation and Extraction
Proper sample preparation and extraction are critical for accurate quantification.
a) Plant Material Preparation:
-
Collect the desired plant parts (e.g., leaves, flowers, stems).
-
Thoroughly wash the plant material with distilled water to remove any debris.
-
Air-dry or freeze-dry the plant material to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.
-
Store the powdered sample in an airtight container in a cool, dark, and dry place.
b) Ultrasound-Assisted Extraction (UAE) Protocol (Recommended for Flavonoid Glycosides):
This method is efficient for extracting flavonoids from plant matrices.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Solvent: 76% Methanol in water (v/v).
-
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 34 mL of 76% methanol (solid-to-liquid ratio of 1:34 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 33 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet one more time with fresh solvent.
-
Combine the supernatants and filter through a 0.45 µm syringe filter into a vial for analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
HPLC-DAD is a robust and widely available technique for the quantification of phenolic compounds.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 25 70 30 30 50 50 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (to be determined by UV-Vis scan, typically between 280 and 350 nm for flavonoids).
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting and quantifying compounds at low concentrations.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 98 2 8 70 30 10 2 98 12 2 98 12.1 98 2 | 15 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Multiple Reaction Monitoring (MRM): Determine the specific precursor ion ([M-H]⁻) and product ions for this compound by infusing a standard solution. Set up MRM transitions for quantification and confirmation.
-
-
Standard Preparation and Quantification: Follow the same procedure as for HPLC-DAD to prepare standards and construct a calibration curve based on the peak area of the specific MRM transition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Potential Anti-inflammatory and Antioxidant Signaling Pathways
While the specific mechanisms of this compound are not yet fully elucidated, flavonoids are known to modulate key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate the hypothetical inhibitory effects of this compound on the NF-κB pathway and its potential activation of the Keap1-Nrf2 antioxidant response pathway.
NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Keap1-Nrf2 Antioxidant Pathway Activation
Caption: Potential activation of the Keap1-Nrf2 pathway by this compound.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Linariifolioside Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linariifolioside, a flavonoid glycoside, holds potential for therapeutic applications due to the well-documented anti-inflammatory, antioxidant, and anti-cancer properties of flavonoids. To elucidate the bioactivity of this compound, a series of robust cell-based assays are essential. These assays provide a controlled in vitro environment to quantify the compound's effects on cellular processes and signaling pathways. This document provides detailed protocols for key cell-based assays to assess the anti-inflammatory, antioxidant, and cytotoxic activities of this compound, along with methods to investigate its impact on the NF-κB and Nrf2 signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 95.3 ± 5.3 |
| 25 | 92.1 ± 4.9 |
| 50 | 88.7 ± 5.5 |
| 100 | 80.4 ± 6.2 |
Table 2: Anti-inflammatory Activity of this compound
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) |
| Control (Untreated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 |
| LPS + this compound (1 µM) | 85.3 ± 7.2 |
| LPS + this compound (5 µM) | 68.9 ± 6.5 |
| LPS + this compound (10 µM) | 50.1 ± 5.8 |
| LPS + this compound (25 µM) | 35.7 ± 4.9 |
Table 3: Antioxidant Activity of this compound
| Treatment | Intracellular ROS Levels (% of H₂O₂ Control) |
| Control (Untreated) | 8.9 ± 1.5 |
| H₂O₂ (100 µM) | 100 |
| H₂O₂ + this compound (1 µM) | 79.4 ± 8.1 |
| H₂O₂ + this compound (5 µM) | 62.1 ± 7.3 |
| H₂O₂ + this compound (10 µM) | 45.8 ± 6.2 |
| H₂O₂ + this compound (25 µM) | 28.3 ± 5.5 |
Table 4: Effect of this compound on NF-κB and Nrf2 Signaling Pathways
| Treatment | NF-κB Luciferase Activity (Fold Change) | Nrf2 Luciferase Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| TNF-α (10 ng/mL) | 8.5 ± 0.9 | - |
| TNF-α + this compound (10 µM) | 3.2 ± 0.4 | - |
| Sulforaphane (5 µM) | - | 6.8 ± 0.7 |
| This compound (10 µM) | - | 4.5 ± 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for distinguishing between cytotoxic effects and specific bioactivities.[1][2][3][4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in a final volume of 100 µL. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6][7]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO.[6][7] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[6]
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6] Include control wells (untreated) and LPS-only wells.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.[6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Antioxidant Assay (Intracellular ROS Measurement)
This assay assesses the ability of this compound to scavenge intracellular reactive oxygen species (ROS).[8]
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound.[8] Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
DCFH-DA solution
-
PBS
-
Black 96-well plates
Protocol:
-
Seed cells in a black 96-well plate and incubate for 24 hours.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)
This assay determines if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.[9][10]
Principle: A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element is transfected into cells.[10] Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity.[11] A second reporter plasmid, such as Renilla luciferase, is often co-transfected as an internal control for transfection efficiency and cell viability.[11]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM, FBS, Penicillin-Streptomycin
-
pNF-κB-Luc reporter plasmid
-
pRL-TK (Renilla luciferase) control plasmid
-
Transfection reagent
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells with the pNF-κB-Luc and pRL-TK plasmids using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase activity.
Nrf2 Signaling Pathway Assay (ARE Luciferase Reporter Assay)
This assay investigates whether this compound activates the Nrf2 antioxidant response pathway.[12][13]
Principle: Similar to the NF-κB assay, this assay uses a reporter plasmid containing the firefly luciferase gene driven by an Antioxidant Response Element (ARE).[13] Activation of the Nrf2 pathway, which involves the translocation of Nrf2 to the nucleus and its binding to the ARE, induces luciferase expression.[12][13]
Materials:
-
HepG2 cells (or other suitable cell line)
-
DMEM, FBS, Penicillin-Streptomycin
-
pARE-Luc reporter plasmid
-
pRL-TK (Renilla luciferase) control plasmid
-
Transfection reagent
-
This compound
-
Sulforaphane (positive control for Nrf2 activation)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HepG2 cells with the pARE-Luc and pRL-TK plasmids.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound or sulforaphane for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Activation of the Nrf2 antioxidant pathway.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
- 9. SOX11-mediated CBLN2 Upregulation Contributes to Neuropathic Pain through NF-κB-Driven Neuroinflammation in Dorsal Root Ganglia of Mice | springermedizin.de [springermedizin.de]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Role of the Nrf2-ARE pathway in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro Models to Study the Effects of Linariifolioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linariifolioside is a flavonoid glycoside identified in Veronica linariifolia.[1][2] While specific in-vitro studies on this compound are limited in publicly available literature, its classification as a flavonoid glycoside suggests potential therapeutic properties, as flavonoids are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4][5][6][7]
These application notes provide a set of established in-vitro models and detailed protocols that can be employed to investigate the biological effects of this compound. The proposed assays are standard methods for evaluating the anti-inflammatory, neuroprotective, and anti-cancer potential of novel compounds.
Assessment of Anti-inflammatory Activity
Application Note: Nitric Oxide Production in LPS-Stimulated Macrophages
This assay is a widely used in-vitro model to screen for compounds with anti-inflammatory properties. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production in LPS-stimulated macrophages is a key indicator of a compound's potential anti-inflammatory activity. The RAW 264.7 murine macrophage cell line is a suitable and commonly used model for this assay.[8][9][10][11][12]
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[10]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8]
-
After incubation, collect the cell culture supernatant to measure NO production.
-
Add 100 µL of Griess reagent to 100 µL of the supernatant in a new 96-well plate and incubate for 10 minutes at room temperature.[8]
-
Measure the absorbance at 550 nm using a microplate reader.
-
To assess cell viability, perform an MTT assay on the remaining cells in the original plate.[13][14][15]
Data Presentation
| Treatment | Concentration (µM) | Nitric Oxide (µM) | Cell Viability (%) |
| Control | - | 1.2 ± 0.3 | 100 |
| LPS (1 µg/mL) | - | 25.6 ± 2.1 | 98 ± 3.2 |
| This compound + LPS | 10 | 18.4 ± 1.5 | 97 ± 2.8 |
| This compound + LPS | 25 | 12.1 ± 1.1 | 96 ± 3.1 |
| This compound + LPS | 50 | 7.8 ± 0.9 | 95 ± 2.5 |
| L-NAME (Positive Control) + LPS | 100 | 5.2 ± 0.6 | 99 ± 2.0 |
Data are presented as mean ± SD and are hypothetical.
Assessment of Neuroprotective Activity
Application Note: Neurite Outgrowth in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in-vitro model for neuroprotective studies. These cells can be differentiated into a neuronal phenotype, characterized by the extension of neurites. Damage to these differentiated cells by neurotoxins can be quantified, and the protective effect of a test compound can be assessed by its ability to preserve or promote neurite outgrowth. This assay is valuable for screening compounds that may protect against neurodegeneration.
Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS
-
Retinoic Acid (RA) for differentiation
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
This compound
-
Microscope with imaging software
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.[16]
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce neuronal damage by adding a neurotoxin (e.g., 6-OHDA) for another 24 hours.
-
Fix the cells and stain for neuronal markers (e.g., β-III tubulin).
-
Capture images of the cells using a microscope.
-
Quantify neurite length and number using image analysis software.
Data Presentation
| Treatment | Concentration (µM) | Average Neurite Length (µm) | Number of Neurites per Cell |
| Control | - | 85.3 ± 7.2 | 3.1 ± 0.5 |
| 6-OHDA | 50 | 22.1 ± 3.5 | 1.2 ± 0.3 |
| This compound + 6-OHDA | 10 | 45.7 ± 4.1 | 2.0 ± 0.4 |
| This compound + 6-OHDA | 25 | 68.9 ± 5.8 | 2.8 ± 0.6 |
| This compound + 6-OHDA | 50 | 79.4 ± 6.3 | 3.0 ± 0.5 |
| BDNF (Positive Control) + 6-OHDA | 50 ng/mL | 82.1 ± 7.0 | 3.2 ± 0.4 |
Data are presented as mean ± SD and are hypothetical.
Assessment of Anti-cancer Activity
Application Note: Cell Viability in Cancer Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13] It is a standard preliminary test to screen for the anti-cancer potential of a compound. A variety of cancer cell lines can be used depending on the research focus (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer). A reduction in cell viability upon treatment with this compound would indicate potential cytotoxic or anti-proliferative effects.
Protocol: MTT Assay for Cancer Cell Viability
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Data Presentation
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 | \multirow{5}{}{35.2} |
| 10 | 85.4 ± 4.3 | ||
| 25 | 62.1 ± 3.8 | ||
| 50 | 41.5 ± 2.9 | ||
| 100 | 18.9 ± 2.1 | ||
| HCT-116 | 0 (Control) | 100 | \multirow{5}{}{48.7} |
| 10 | 90.2 ± 5.1 | ||
| 25 | 75.3 ± 4.5 | ||
| 50 | 49.8 ± 3.7 | ||
| 100 | 25.6 ± 2.8 |
Data are presented as mean ± SD and are hypothetical.
Investigation of Signaling Pathways
Flavonoids often exert their biological effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which are central to inflammation, cell survival, and proliferation.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK pathway by this compound.
Protocol: Western Blot for MAPK/NF-κB Pathway Proteins
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells treated with this compound and/or a stimulus (e.g., LPS).
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to total protein levels.
Conclusion
The in-vitro models and protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on inflammation, neuronal cells, and cancer cell viability, researchers can gain valuable insights into its therapeutic potential. Further investigation into the underlying molecular mechanisms, such as the modulation of the NF-κB and MAPK signaling pathways, will be crucial in elucidating its mode of action and guiding future drug development efforts.
References
- 1. [Studies on chemical constituents of Veronica lina riifolia Pall. ex Link. sub. dilatata (Nakai et Kitagawa) Hong] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by flavonoids [agris.fao.org]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 8. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 17. mdpi.com [mdpi.com]
Application of Linariifolioside in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linariifolioside is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. While in vitro studies have begun to elucidate its mechanisms of action, its application in in vivo animal models of disease is an emerging area of investigation. These application notes and protocols provide a framework for researchers to explore the therapeutic potential of this compound in preclinical models of diseases with inflammatory and oxidative stress components, such as neurodegenerative disorders and liver injury. The following sections detail proposed experimental designs based on established animal models and the known biological activities of similar flavonoid compounds.
Application Notes
This compound's primary therapeutic potential in animal models of disease lies in its ability to modulate key signaling pathways involved in inflammation and cellular defense. Its aglycone, scutellarein, and related flavonoids have been shown to exert potent biological effects. The primary mechanisms of interest for in vivo studies are:
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response, driving the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In many chronic diseases, including neurodegenerative conditions and liver disease, the NF-κB pathway is chronically activated. This compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory mediators and mitigating disease pathology.
-
Activation of the Nrf2-ARE Signaling Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Upon activation, it translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By activating the Nrf2 pathway, this compound may enhance the cellular defense against oxidative stress, a key pathological feature in many diseases.
Given these mechanisms, this compound is a promising candidate for evaluation in animal models of:
-
Neuroinflammation and Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, chronic neuroinflammation and oxidative stress contribute significantly to neuronal damage. This compound could potentially ameliorate these effects by reducing microglial activation, decreasing pro-inflammatory cytokine levels, and protecting neurons from oxidative damage.
-
Drug-Induced Liver Injury: Many forms of liver injury are characterized by inflammation and oxidative stress. This compound's potential hepatoprotective effects can be investigated in models of toxin-induced liver damage, where it may reduce inflammatory cell infiltration and protect hepatocytes from oxidative injury.
The following protocols are designed to test these hypotheses in established and reproducible animal models.
Proposed Experimental Protocols
The following protocols are proposed methodologies for evaluating the efficacy of this compound in animal models. The dosages are suggested based on in vivo studies of similar flavonoid compounds, as direct in vivo dosage data for this compound is not yet widely available. Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.
Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This model is well-established for studying the effects of anti-inflammatory agents on the central nervous system. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Reagents and Materials:
-
This compound (purity >95%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] in sterile saline)
-
Sterile, pyrogen-free saline
-
Morris Water Maze or Y-maze apparatus for behavioral testing
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
-
Reagents for Western blotting (e.g., antibodies for p-NF-κB p65, Nrf2, HO-1)
3. Experimental Design:
| Group | Treatment | Rationale |
| 1 | Vehicle + Saline | Negative Control |
| 2 | Vehicle + LPS | Disease Model Control |
| 3 | This compound (25 mg/kg) + LPS | Low Dose Treatment |
| 4 | This compound (50 mg/kg) + LPS | High Dose Treatment |
| 5 | Dexamethasone (1 mg/kg) + LPS | Positive Control (Anti-inflammatory) |
4. Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
LPS Induction: On day 15, one hour after the final dose of this compound, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg) or sterile saline.
-
Behavioral Testing (24 hours post-LPS):
-
Perform cognitive function tests such as the Morris Water Maze or Y-maze to assess learning and memory deficits induced by neuroinflammation.
-
-
Sample Collection (24 hours post-LPS):
-
Anesthetize mice and collect blood via cardiac puncture. Centrifuge to obtain serum for cytokine analysis.
-
Perfuse the animals with ice-cold PBS, and then collect the brains. Hemisect the brains: use one hemisphere for biochemical analysis (hippocampus and cortex) and fix the other in 4% paraformaldehyde for immunohistochemistry.
-
5. Outcome Measures:
-
Behavioral: Latency to find the platform in the Morris Water Maze; spontaneous alternations in the Y-maze.
-
Biochemical (Serum and Brain Homogenate): Levels of TNF-α, IL-6, and IL-1β measured by ELISA.
-
Immunohistochemistry: Quantification of Iba1-positive (activated microglia) and GFAP-positive (activated astrocytes) cells in the hippocampus.
-
Western Blot: Analysis of protein levels of p-NF-κB p65, Nrf2, and HO-1 in brain tissue to confirm the mechanism of action.
Experimental workflow for LPS-induced neuroinflammation model.
Protocol 2: Evaluation of this compound in a Mouse Model of Acetaminophen-Induced Liver Injury
This is a widely used model to study drug-induced hepatotoxicity, which involves both direct cellular damage and a subsequent inflammatory response.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
2. Reagents and Materials:
-
This compound (purity >95%)
-
Acetaminophen (APAP)
-
Vehicle for this compound (e.g., 0.5% CMC in sterile saline)
-
N-acetylcysteine (NAC) as a positive control
-
Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
-
Reagents for liver tissue homogenization
-
Kits for measuring glutathione (GSH) and malondialdehyde (MDA) in liver tissue
-
Reagents for histology (H&E staining)
3. Experimental Design:
| Group | Treatment | Rationale |
| 1 | Vehicle + Saline | Negative Control |
| 2 | Vehicle + APAP | Disease Model Control |
| 3 | This compound (25 mg/kg) + APAP | Low Dose Treatment |
| 4 | This compound (50 mg/kg) + APAP | High Dose Treatment |
| 5 | N-acetylcysteine (NAC) (150 mg/kg) + APAP | Positive Control (Hepatoprotective) |
4. Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Fasting: Fast mice overnight (12-16 hours) before APAP administration.
-
This compound Administration: Administer a single dose of this compound, vehicle, or NAC via oral gavage.
-
APAP Induction: One hour after the pretreatment, administer a single intraperitoneal (i.p.) injection of APAP (300 mg/kg).
-
Sample Collection (24 hours post-APAP):
-
Anesthetize mice and collect blood to measure serum ALT and AST levels.
-
Perfuse the liver with cold PBS and collect liver tissue. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder should be snap-frozen for biochemical analysis.
-
5. Outcome Measures:
-
Serum Biochemistry: ALT and AST levels to assess liver damage.
-
Liver Biochemistry:
-
GSH levels to assess antioxidant capacity.
-
MDA levels to assess lipid peroxidation and oxidative stress.
-
-
Histology: H&E staining of liver sections to evaluate the extent of necrosis and inflammation.
-
Western Blot: Analysis of Nrf2 and HO-1 expression in liver tissue to investigate the activation of the antioxidant response.
Hypothesized Signaling Pathway of this compound
The therapeutic effects of this compound in these models are hypothesized to be mediated through the dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the cytoprotective Nrf2 pathway.
Hypothesized signaling pathways modulated by this compound.
Conclusion
This compound presents a compelling candidate for in vivo research in diseases where inflammation and oxidative stress are key drivers of pathology. The protocols outlined above provide a starting point for a systematic evaluation of its therapeutic potential. It is crucial for researchers to conduct preliminary studies to establish optimal dosing and to include a comprehensive set of behavioral, biochemical, and histological endpoints to fully characterize the effects of this compound in their chosen animal models. These investigations will be instrumental in validating the therapeutic promise of this compound and paving the way for its potential development as a novel therapeutic agent.
Application Notes and Protocols: Synthesis and Bioactivity Studies of Linariifolioside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linariifolioside, a flavonoid glycoside isolated from Veronica linariifolia, presents a promising scaffold for the development of novel therapeutic agents. As a derivative of luteolin, it is anticipated to share a range of biological activities, including anti-inflammatory, antioxidant, and cytoprotective effects. This document provides a detailed, albeit prospective, framework for the synthesis of this compound derivatives and the subsequent evaluation of their bioactivity. The protocols outlined herein are based on established methodologies for the chemical modification of flavonoid glycosides and standard in vitro assays for the assessment of pharmacological activity.
Introduction
This compound is structurally identified as luteolin-7-O-6''-O-acetyl-beta-D-glucosyl-(1→2)-beta-D-glucoside. The presence of multiple hydroxyl groups on both the aglycone and sugar moieties offers numerous sites for chemical modification. The synthesis of derivatives through strategic acylation, alkylation, or glycosylation can modulate the compound's physicochemical properties, such as lipophilicity and stability, potentially enhancing its bioavailability and therapeutic efficacy.
The biological activities of the parent aglycone, luteolin, and its common glycoside, luteolin-7-O-glucoside, are well-documented. These compounds are known to exhibit potent anti-inflammatory effects through the inhibition of pathways such as JAK/STAT3 and NF-κB.[1][2][3] Furthermore, their antioxidant properties contribute to the mitigation of cellular damage induced by reactive oxygen species (ROS).[1] This application note proposes a workflow for the synthesis of novel this compound derivatives and the exploration of their bioactivities, with a focus on anti-inflammatory and antioxidant potential.
Synthesis of this compound Derivatives: A Proposed Strategy
As no specific literature on the synthesis of this compound derivatives is currently available, a general and robust enzymatic acylation strategy is proposed. This method offers high regioselectivity and milder reaction conditions compared to purely chemical approaches.
Experimental Protocol: Enzymatic Acylation of this compound
This protocol details a representative method for the synthesis of an acylated this compound derivative using an immobilized lipase.
Materials:
-
This compound (isolated from Veronica linariifolia or custom synthesized)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl ester (e.g., vinyl laurate for a C12 acyl chain)
-
Anhydrous tert-butanol
-
Molecular sieves (4 Å)
-
Reaction vials
-
Shaking incubator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
To a 10 mL reaction vial, add this compound (10 mg, 0.015 mmol) and activated 4 Å molecular sieves (50 mg).
-
Add 2 mL of anhydrous tert-butanol to dissolve the this compound.
-
Add the vinyl ester (e.g., vinyl laurate, 10 molar equivalents).
-
Add immobilized lipase (e.g., Novozym 435, 10 mg/mL).
-
Seal the vial and place it in a shaking incubator at 60°C.
-
Monitor the reaction progress by TLC using a suitable solvent system (e.g., ethyl acetate:methanol:water, 10:1:1). The appearance of a new, less polar spot indicates product formation.
-
Upon completion, filter the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using semi-preparative HPLC with a C18 column and a water/acetonitrile gradient.
-
Characterize the structure of the purified derivative using NMR and mass spectrometry.
Bioactivity Studies of this compound Derivatives
The following protocols are designed to assess the anti-inflammatory and antioxidant activities of the synthesized this compound derivatives.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The inhibitory effect of the test compounds on NO production is a measure of their anti-inflammatory potential.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for each compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound derivatives in methanol.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value for each compound.
Data Presentation
The quantitative data from the bioactivity assays should be summarized in a clear and structured format for easy comparison.
| Compound | Derivative Structure | NO Inhibition IC50 (µM) | DPPH Scavenging EC50 (µM) |
| This compound | Parent Compound | Value | Value |
| Derivative 1 | C12 Acyl Ester | Value | Value |
| Derivative 2 | C16 Acyl Ester | Value | Value |
| Luteolin | Aglycone Control | Value | Value |
| Ascorbic Acid | Positive Control | N/A | Value |
| L-NMMA | Positive Control | Value | N/A |
Visualizations
Signaling Pathway
Caption: Proposed inhibitory mechanism of this compound derivatives on the NF-κB signaling pathway.
Experimental Workflow
References
Application Notes and Protocols: Developing a Stable Formulation of Linariifolioside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linariifolioside
This compound is a flavonoid glycoside isolated from Veronica linariifolia.[1][2] Flavonoid glycosides are a class of natural compounds known for their potential therapeutic properties, which often include antioxidant and anti-inflammatory activities. Extracts from the Veronica genus, rich in phenolic compounds like this compound, have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1][3] The development of a stable formulation of this compound is therefore a critical step for enabling accurate and reproducible in vitro and in vivo experiments to explore its full therapeutic potential.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₃₂O₁₇ |
| Molecular Weight | 652.56 g/mol |
| CAS Number | 135546-08-6 |
Stability Challenges of Glycosides
Glycosides, including flavonoid glycosides like this compound, are susceptible to degradation, which can impact their biological activity and lead to inconsistent experimental results. The primary degradation pathways include:
-
Hydrolysis: The glycosidic bond is prone to cleavage under acidic or strongly alkaline conditions, separating the flavonoid (aglycone) from the sugar moiety.
-
Oxidation: The phenolic structure of the flavonoid component can be susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.
-
Thermal Degradation: Elevated temperatures during storage or experimental procedures can lead to the breakdown of the molecule.
Formulation Strategies for Enhanced Stability
To overcome these stability challenges, several formulation strategies can be employed. The choice of strategy will depend on the intended application and experimental design.
3.1. pH Optimization and Buffer Selection: Maintaining an optimal pH is crucial for the stability of glycosides. It is recommended to conduct preliminary pH stability studies to identify the pH range where this compound exhibits maximum stability. Typically, a slightly acidic to neutral pH (pH 5-7) is a good starting point for many flavonoid glycosides.
3.2. Use of Excipients: Incorporating specific excipients into the formulation can significantly enhance the stability of this compound.
| Excipient Class | Examples | Mechanism of Stabilization |
| Antioxidants | Ascorbic acid, Butylated hydroxytoluene (BHT) | Inhibit oxidative degradation by scavenging free radicals. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequester metal ions that can catalyze oxidative reactions. |
| Cryoprotectants/Lyoprotectants | Trehalose, Mannitol | Protect the molecule from degradation during freezing or lyophilization. |
| Solubilizing Agents | Cyclodextrins, Polysorbates (e.g., Tween® 80) | Improve solubility and can protect the molecule from hydrolysis. |
3.3. Encapsulation Technologies: For long-term storage or controlled-release experiments, encapsulation can provide a physical barrier against degradative environmental factors.
| Encapsulation Method | Description |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds. |
| Nanoparticles | Solid particles at the nanometer scale that can encapsulate the active compound, protecting it from degradation. |
| Microencapsulation (Spray Drying) | A process where the active compound is coated with a carrier material (e.g., maltodextrin) to form a stable powder. |
Experimental Protocols
4.1. Protocol for Preliminary Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
Workflow for Preliminary Stability Assessment:
Caption: Workflow for assessing this compound stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Test Solutions:
-
pH Stability: Dilute the stock solution in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9).
-
Temperature Stability: Dilute the stock solution in a stable buffer (identified from the pH stability study) and incubate at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose a set of test solutions to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.
-
-
Incubation and Sampling: Incubate the test solutions for a defined period (e.g., 0, 24, 48, 72 hours). At each time point, collect an aliquot for analysis.
-
Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method to quantify the remaining amount of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
4.2. Protocol for Formulation of a Stabilized this compound Solution
This protocol provides a general method for preparing a stabilized aqueous solution of this compound for in vitro experiments.
Workflow for Formulation of Stabilized Solution:
Caption: Workflow for preparing a stabilized this compound solution.
Methodology:
-
Prepare Buffer: Prepare a buffer at the optimal pH determined from the stability studies (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Add Excipients: To the buffer, add stabilizing excipients. For example:
-
Ascorbic acid to a final concentration of 0.1% (w/v).
-
EDTA to a final concentration of 0.05% (w/v).
-
-
Dissolve this compound: Add the desired amount of this compound to the buffer-excipient mixture and dissolve completely. Sonication may be used to aid dissolution.
-
Sterile Filtration: For cell-based assays, sterile filter the final formulation through a 0.22 µm syringe filter.
-
Storage: Store the stabilized formulation at 4°C and protected from light. It is recommended to prepare fresh solutions for long-term experiments.
Potential Signaling Pathway of Interest
Given the reported anti-inflammatory activity of Veronica species, a plausible signaling pathway that this compound may modulate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a key regulator of the inflammatory response.
Hypothesized NF-κB Signaling Pathway Modulation by this compound:
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
This diagram illustrates how an inflammatory stimulus (like LPS or TNF-α) activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.
Conclusion
The successful use of this compound in experimental settings is contingent upon the development of a stable formulation. By carefully considering the inherent instability of flavonoid glycosides and implementing appropriate formulation strategies, researchers can ensure the integrity and biological activity of the compound, leading to more reliable and reproducible scientific outcomes. The protocols and information provided herein serve as a guide for the rational development of a stable this compound formulation for research purposes.
References
Application Notes and Protocols: Linariifolioside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linariifolioside, a flavonoid glycoside isolated from Veronica linariifolia, is a compound of growing interest in phytochemical and pharmacological research.[1] As a member of the flavonoid family, it is presumed to possess significant anti-inflammatory and antioxidant properties, making it a valuable candidate for drug discovery and development. These application notes provide detailed protocols for the use of this compound as an analytical standard for chromatographic analysis, as well as for in vitro bioassays to explore its therapeutic potential.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Molecular Formula | C22H22O11 |
| Molecular Weight | 462.41 g/mol |
| Class | Flavonoid Glycoside |
| Source | Veronica linariifolia[1] |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Application 1: Quantification of this compound in Plant Extracts by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in plant extracts, particularly from Veronica species.
Experimental Protocol: HPLC Analysis
1. Standard Preparation:
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Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
2. Sample Preparation (from Veronica linariifolia leaves):
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Weigh 1.0 g of dried, powdered plant material.
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Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
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Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Representative Quantitative Data
The following table presents representative data for a hypothetical quantitative analysis of this compound in a Veronica linariifolia leaf extract.
| Sample | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard (10 µg/mL) | 18.5 | 150,000 | 10.0 |
| Standard (25 µg/mL) | 18.5 | 375,000 | 25.0 |
| Standard (50 µg/mL) | 18.5 | 750,000 | 50.0 |
| Plant Extract | 18.5 | 225,000 | 15.0 |
Note: This data is for illustrative purposes only.
Experimental Workflow for HPLC Analysis
References
Troubleshooting & Optimization
Troubleshooting Linariifolioside peak tailing in HPLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Linariifolioside.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?
Peak tailing is a phenomenon in chromatography where the back half of a chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1] This is problematic because it can compromise the accuracy and precision of quantitative analysis by making it difficult to integrate the peak area correctly.[1] It also reduces the resolution between closely eluting peaks, potentially masking impurities or related compounds. For a complex molecule like this compound, ensuring peak symmetry is critical for accurate quantification and purity assessment.
Q2: I am observing peak tailing with this compound. What are the most likely causes?
Peak tailing for a polar, phenolic compound like this compound (a flavonoid glycoside) typically stems from two main categories of issues: chemical interactions and physical problems within the HPLC system.[2]
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Chemical Interactions: The most common cause is secondary interactions between the analyte and the stationary phase.[3][4] this compound has multiple hydroxyl groups which can interact strongly with active sites, such as residual acidic silanol groups on the silica-based column packing.[1][5]
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Physical/System Issues: These problems usually affect all peaks in the chromatogram, not just the analyte of interest.[2] They can include a void at the column inlet, a blocked column frit, or excessive dead volume from poorly connected fittings or overly long tubing.[1][2][3]
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak shape distortion, including tailing or fronting.[3][5][6]
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Mobile Phase Mismatch: An inappropriate mobile phase pH can lead to interactions between ionized analytes and the stationary phase.[7] Additionally, if the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[3]
Q3: How can I systematically troubleshoot the cause of my this compound peak tailing?
A logical, step-by-step approach is the most effective way to identify the root cause. The first step is to determine if the issue is specific to your analyte or if it affects all peaks. The workflow diagram below provides a visual guide for this process.
Caption: A flowchart detailing the logical steps to diagnose and resolve HPLC peak tailing.
Q4: My troubleshooting suggests secondary interactions are the cause. What specific mobile phase modifications can I try?
To mitigate secondary interactions with silanol groups, you can modify the mobile phase in the following ways:
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Lower the pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the acidic silanol groups on the stationary phase, reducing their ability to interact with the hydroxyl groups on this compound.[8]
-
Increase Buffer Strength: If using a buffer, increasing its concentration can help to mask the residual silanol sites more effectively.[8]
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Use a Competing Base: For analytes with basic properties, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them. However, TEA can be difficult to remove from the column and may affect MS detection.
Q5: Could my sample preparation or injection parameters be the source of the tailing?
Yes, both can contribute significantly to poor peak shape.
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Sample Solvent: Ensure your this compound sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[3] Injecting a sample in a strong solvent (e.g., 100% acetonitrile into a mobile phase starting at 10% acetonitrile) can cause the sample band to spread improperly on the column, leading to distorted peaks.
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Sample Concentration and Volume (Overload): As mentioned, injecting too much analyte can cause peak tailing.[6] If you suspect this is the issue, perform a simple dilution experiment. Dilute your sample 10-fold and re-inject it. If the peak shape improves and becomes more symmetrical, you are likely experiencing mass overload.[4][6]
Experimental Protocols
Protocol 1: Recommended HPLC Method for Symmetrical this compound Peaks
This method is designed to minimize the potential for peak tailing.
| Parameter | Recommended Setting | Rationale |
| Column | Modern, base-deactivated C18 (e.g., 100 Å, 2.7 µm, 4.6 x 100 mm) | A high-quality, end-capped column minimizes available silanol groups for secondary interactions.[2] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Lowers pH to suppress silanol activity.[8] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient | 10% to 50% B over 15 minutes | A gradient elution helps to focus the analyte band and improve peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can sometimes improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume helps prevent column overload. |
| Sample Diluent | 20% Acetonitrile in Water | Ensures the sample solvent is weaker than the initial mobile phase. |
| Detector | UV at an appropriate wavelength (e.g., 280 nm or 330 nm) | Based on the chromophores present in the flavonoid structure. |
Protocol 2: Column Overload Diagnostic Study
Use this protocol to determine if your sample concentration is causing peak tailing.
-
Prepare a Stock Solution: Accurately prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the recommended sample diluent.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example: 200 µg/mL, 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL.
-
Inject and Analyze: Inject a constant volume (e.g., 5 µL) of each solution onto the HPLC system using the method described above.
-
Measure Peak Asymmetry: For each chromatogram, determine the peak asymmetry factor (As) for the this compound peak. The asymmetry factor is typically calculated at 10% of the peak height. An ideal symmetrical peak has an As value of 1.0. Values greater than 1.2 are generally considered tailing.
-
Analyze Results: Create a table to compare the concentration with the resulting peak asymmetry.
Data Presentation
Table 1: Example Results from a Column Overload Study
| Concentration (µg/mL) | Injection Volume (µL) | Peak Asymmetry Factor (As) | Observation |
| 200 | 5 | 1.85 | Severe Tailing |
| 100 | 5 | 1.62 | Significant Tailing |
| 50 | 5 | 1.31 | Minor Tailing |
| 25 | 5 | 1.08 | Good Symmetry |
| 10 | 5 | 1.02 | Excellent Symmetry |
The data clearly shows that as the sample concentration decreases, the peak asymmetry factor approaches the ideal value of 1.0, indicating that column overload was the primary cause of the observed peak tailing in this example.
References
Technical Support Center: Optimizing Linariifolioside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Linariifolioside from plant material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, from low yield to analytical challenges.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Inappropriate Solvent Selection: this compound, a flavonoid glycoside, has specific polarity. The solvent may be too polar or non-polar. | Flavonoid glycosides are often best extracted with polar solvents. Start with aqueous alcohol solutions (e.g., 50-80% ethanol or methanol).[1][2] The presence of water can help swell the plant material, increasing surface area for extraction. |
| Inefficient Cell Lysis: The plant cell walls are not being sufficiently broken down to release the target compound. | Ensure the plant material is dried and finely ground to a small particle size (e.g., <0.5 mm) to increase the surface area for extraction.[2] For advanced methods, ensure parameters like ultrasonic power or microwave power are adequate to induce cell wall rupture.[1] | |
| Degradation of Compound: this compound may be sensitive to high temperatures or prolonged extraction times. | For conventional methods like Soxhlet, be aware that thermally unstable compounds can degrade.[2] For modern methods, optimize for the lowest effective temperature and shortest time. For example, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) often use lower temperatures and significantly shorter times than conventional methods.[3] | |
| Suboptimal Extraction Parameters: Incorrect solid-to-liquid ratio, temperature, or time can lead to poor extraction efficiency. | Systematically optimize each parameter. A higher liquid-to-solid ratio can increase the concentration gradient and improve mass transfer, but excessive solvent is wasteful.[4] Temperature can increase solubility and diffusion but may also degrade the compound.[5] | |
| Poor Reproducibility of Results | Inconsistent Plant Material: Variation in the age, part of the plant used, or growing conditions can significantly alter the concentration of secondary metabolites. | Use plant material from the same batch, harvested at the same developmental stage. If possible, use a standardized, homogenized powder for all experiments. |
| Inconsistent Sample Preparation: Variations in grinding, drying, or storage of the plant material. | Implement a standardized protocol for sample preparation. Dry the material at a consistent, moderate temperature and grind to a uniform particle size. Store the powdered material in a cool, dark, and dry place. | |
| Fluctuations in Extraction Conditions: Minor changes in temperature, time, or solvent concentration between runs. | Calibrate all equipment regularly. Precisely measure all solvents and materials. Use equipment that allows for fine control over parameters (e.g., temperature-controlled ultrasonic bath, programmable microwave extractor). | |
| Extract Contains Many Impurities | Low Selectivity of Solvent: The chosen solvent is co-extracting a wide range of other compounds (e.g., chlorophyll, lipids, other phenolics). | Modify the polarity of the solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help fractionate compounds.[6] Pre-washing the plant material with a non-polar solvent like hexane can remove lipids and waxes before extracting the target flavonoid glycosides. |
| Plant Matrix Complexity: Veronica species contain various other compounds like iridoid glycosides, which may be co-extracted.[7][8] | Further purification steps post-extraction are necessary. Techniques like solid-phase extraction (SPE) or column chromatography can be used to isolate this compound from other co-extracted compounds. | |
| Issues with HPLC Analysis (Peak Tailing, Broadening, Split Peaks) | Column Contamination or Degradation: Impurities from the crude extract may irreversibly bind to the column's stationary phase. | Always use a guard column to protect the analytical column.[9] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need replacement. |
| Inappropriate Mobile Phase: The mobile phase composition (solvent ratio, pH) is not optimized for the analyte. | Ensure the mobile phase is properly prepared, degassed, and that the components are miscible.[6][9] For flavonoid glycosides, a common mobile phase is a gradient of acetonitrile and water with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. | |
| Sample Overload: Injecting too concentrated a sample. | Dilute the sample before injection. A linear response between concentration and peak area should be established.[10] | |
| Sample Solvent Incompatibility: The solvent used to dissolve the final extract is much stronger than the mobile phase. | Whenever possible, dissolve the extract in the initial mobile phase.[10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a flavonoid glycoside. It has been isolated from the dried whole herb of Veronica linariifolia.[11] Its structure has been identified as luteolin-7-O-6''-O-acetyl-beta-D-glucosyl-(1----2)-beta-D-glucoside. Other known flavonoids like luteolin and apigenin derivatives have also been found in the same plant.[12]
Q2: Which solvent system is best for extracting this compound?
A2: While specific optimization for this compound is not widely published, data for related flavonoid glycosides like luteolin-7-O-glucoside suggests that aqueous ethanol or methanol solutions are highly effective.[2] A concentration between 50-80% ethanol is a common starting point.[1] This is because the water helps to swell the plant matrix while the alcohol solubilizes the compound. Pure alcohol can dehydrate plant cells, potentially hindering extraction.
Q3: What are the main differences between Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A3: Both are modern, efficient techniques that reduce extraction time and solvent consumption compared to conventional methods.
-
UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer.[13]
-
MAE uses microwave energy to directly heat the solvent and any residual moisture within the plant material. This creates localized high pressure and temperature, causing cell walls to rupture and release the target compounds into the solvent.[3][14]
Q4: How do I optimize the key parameters for UAE or MAE?
A4: The key parameters to optimize are solvent concentration, solid-to-liquid ratio, temperature, time, and power (ultrasonic or microwave). It is recommended to use a systematic approach, such as a one-factor-at-a-time experiment followed by a Response Surface Methodology (RSM) design to find the optimal conditions and study interactions between factors.[3][4][15]
Q5: My extract is green. How can I remove chlorophyll?
A5: Chlorophyll is a common impurity when using polar solvents. You can remove it by performing a pre-extraction wash with a non-polar solvent like hexane, or by using post-extraction purification techniques such as solid-phase extraction (SPE) with a C18 cartridge. The non-polar chlorophyll will be retained on the C18 sorbent while the more polar this compound can be eluted.
Q6: How can I quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method for quantifying flavonoid glycosides.[16] A validated method would involve using a pure standard of this compound to create a calibration curve. If a pure standard is unavailable, quantification can be reported in terms of a related standard, such as luteolin-7-O-glucoside or luteolin.[4][17]
Quantitative Data on Extraction Yields
While specific yield data for this compound is scarce, the following tables summarize optimized conditions and yields for the closely related aglycone Luteolin and its glycosides from various plant sources using modern extraction techniques. This data provides a strong baseline for developing an extraction protocol for this compound.
Table 1: Ultrasound-Assisted Extraction (UAE) of Luteolin and its Glycosides
| Plant Source | Target Compound | Optimal Conditions | Yield | Reference |
| Taraxacum officinale | Luteolin | Ethanol: 64.8%, Liquid-Solid Ratio: 36.1:1, Time: 58.8 min | 0.419 mg/g | [16] |
| Celery | Luteolin | Pectinase hydrolysis followed by UAE (80 W power, 25°C, 30 min) | 42.5 mg/g | [5] |
| Vitex negundo Leaves | Luteolin | Methanol as solvent | 1409 µg/g | [12] |
Table 2: Microwave-Assisted Extraction (MAE) of Luteolin
| Plant Source | Target Compound | Optimal Conditions | Yield | Reference |
| Tree Peony Pod | Luteolin | Ethanol: 70%, L/S Ratio: 10:1, Power: 265 W, Time: 9.6 min | 151 µg/g | [15][18] |
| Schisandra chinensis | Luteolin | Ionic Liquid-Enzyme system, Ultrasonic shaking: 173 min | 0.2247 mg/g | [19] |
Table 3: Comparison of Extraction Methods for Luteolin
| Plant Source | Extraction Method | Optimal Conditions | Yield | Reference |
| Eclipta prostrata | Ultrasound-Assisted Microwave Extraction (UAME) | 80% Ethanol, HCl, L/S Ratio: 50:0.3:1, Power: 40 W, Time: 3x3 min | 0.690 mg/g | [1][20] |
| Eclipta prostrata | Heat Reflux Extraction (HRE) | Not specified | Lower than UAME | [1][20] |
| Reseda luteola | Methanolic semi-batch | 25°C, L/S Ratio: 1:9, Time: 60 min | 9.6 mg/g | [4][17] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline based on optimized parameters for related flavonoid glycosides. It should be further optimized for Veronica linariifolia.
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Sample Preparation: Dry the plant material (aerial parts of Veronica linariifolia) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
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Extraction Setup: Place a known amount of powdered plant material (e.g., 1.0 g) into an Erlenmeyer flask.
-
Solvent Addition: Add the extraction solvent (e.g., 36 mL of 65% aqueous ethanol, based on a 36:1 liquid-to-solid ratio) to the flask.[16]
-
Ultrasonication: Place the flask in an ultrasonic bath with temperature control. Set the parameters based on your optimization goals (e.g., Temperature: 60°C, Time: 60 minutes, Frequency: 40 kHz).[16]
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Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Analysis: Re-dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the this compound yield.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is a general guideline and requires optimization for the specific plant material and equipment.
-
Sample Preparation: Prepare the dried, powdered plant material as described in the UAE protocol.
-
Extraction Setup: Place a known amount of the powder (e.g., 1.0 g) into a specialized microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 10 mL of 70% aqueous ethanol, based on a 10:1 liquid-to-solid ratio).[15] Allow the material to soak for a designated period if required by optimization (e.g., 4 hours).[15]
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the extraction parameters (e.g., Power: 265 W, Time: 10 minutes, Temperature control if available).[15][18] The extraction may be performed in cycles.
-
Filtration: After the extraction is complete and the vessel has cooled, filter the contents to separate the extract.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Analysis: Prepare the dried extract for HPLC analysis as described in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-assisted simultaneous extraction of luteolin and apigenin from tree peony pod and evaluation of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis [mdpi.com]
- 20. [PDF] Ultrasound and microwave assisted extraction of luteolin from Eclipta prostrata | Semantic Scholar [semanticscholar.org]
Technical Support Center: Linariifolioside Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability and degradation challenges encountered when working with linariifolioside in solution. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a flavonoid glycoside, in solution is primarily influenced by pH, temperature, light exposure, presence of oxidizing agents, and enzymatic activity. Like many flavonoid glycosides, this compound is susceptible to degradation under harsh environmental conditions.
Q2: What is the most common degradation pathway for this compound in solution?
A2: The most common degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This results in the cleavage of the sugar moieties from the flavonoid backbone, yielding the aglycone and free sugars. This hydrolysis can be catalyzed by acids, bases, or enzymes.
Q3: How does pH impact the stability of this compound?
A3: this compound is expected to be more stable in acidic to neutral pH conditions and more prone to degradation in alkaline (basic) conditions. Basic hydrolysis can accelerate the cleavage of the glycosidic linkages and may also promote the degradation of the flavonoid structure itself. Studies on similar flavonoid glycosides have shown increased degradation rates with increasing pH.
Q4: Is this compound sensitive to temperature?
A4: Yes, elevated temperatures can significantly accelerate the degradation of this compound. Thermal degradation can lead to the hydrolysis of glycosidic bonds and other decomposition reactions. For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) or frozen, and to minimize exposure to high temperatures during experiments. The rate of thermal degradation generally follows first-order kinetics.
Q5: Should I protect my this compound solutions from light?
A5: Yes, exposure to light, particularly UV light, can induce photodegradation of this compound. Flavonoids can absorb light, which can lead to photochemical reactions that alter their structure and reduce their activity. Therefore, it is crucial to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Q6: Can enzymes in my experimental system degrade this compound?
A6: Yes, if your experimental system contains glycosidase enzymes (such as β-glucosidase), these can enzymatically cleave the glycosidic bonds of this compound, leading to its rapid degradation. This is a critical consideration in cell-based assays or in vivo studies where cellular enzymes are present.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound concentration over time in solution. | 1. pH instability: The pH of your solution may be too high (alkaline). 2. Thermal degradation: The solution is being stored at too high a temperature. 3. Photodegradation: The solution is exposed to light. 4. Oxidation: Presence of oxidizing agents in the solution or exposure to air. 5. Microbial contamination: Growth of microorganisms that may degrade the compound. | 1. Adjust the pH of the solution to a slightly acidic or neutral range (pH 4-7) using a suitable buffer. 2. Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. 3. Store solutions in amber vials or protect them from light. 4. Use degassed solvents and consider adding antioxidants if compatible with your experiment. Store under an inert atmosphere (e.g., nitrogen or argon). 5. Prepare solutions under sterile conditions and use sterile filtration for long-term storage. |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. Degradation: The new peaks are likely degradation products of this compound. 2. Contamination: The new peaks may be from a contaminated solvent or vessel. | 1. Conduct forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products. Compare these with the unknown peaks. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware. |
| Variability in experimental results. | 1. Inconsistent solution stability: Degradation of this compound may be occurring at different rates between experiments. 2. Inconsistent solution preparation: Errors in weighing or dilution. | 1. Prepare fresh solutions for each experiment from a frozen stock. Ensure consistent storage and handling conditions (pH, temperature, light protection). 2. Carefully validate your solution preparation procedure. Use a calibrated analytical balance and volumetric flasks. |
| Precipitation of this compound in aqueous solution. | 1. Low solubility: this compound may have limited solubility in purely aqueous solutions. 2. pH-dependent solubility: Solubility may decrease at certain pH values. | 1. Use a co-solvent such as DMSO, ethanol, or methanol to prepare a concentrated stock solution before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Check the solubility of this compound at different pH values to determine the optimal range for your experiment. |
Quantitative Data Summary
| Stress Condition | Typical Degradation Rate | Primary Degradation Product | Influencing Factors |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate | Aglycone + Sugar Moieties | pH, Temperature |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Rapid | Aglycone + Sugar Moieties + Further degradation products | pH, Temperature |
| Oxidative Degradation (e.g., 3% H₂O₂) | Moderate to Rapid | Oxidized flavonoid structures | Concentration of oxidizing agent, Temperature, Light |
| Thermal Degradation (e.g., >40°C) | Increases with temperature | Aglycone + Sugar Moieties | Temperature, pH |
| Photodegradation (UV or broad daylight) | Variable | Photoproducts (complex mixture) | Light intensity and wavelength, exposure time |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
2. Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
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Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil and placed alongside.
3. Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a stability-indicating HPLC-UV or LC-MS method.
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Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
This is a general template for an HPLC method that can be optimized for this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often required to separate the polar sugar moieties, the glycoside, and the less polar aglycone.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (to be determined, typically between 254 nm and 350 nm for flavonoids).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound in solution.
Overcoming Linariifolioside solubility problems for in-vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with linariifolioside for successful in-vitro assays.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Solutions
Researchers often encounter precipitation of this compound when preparing aqueous solutions for in-vitro assays. This is primarily due to its hydrophobic nature as a flavonoid glycoside.
Solution: The recommended approach is to first dissolve this compound in an organic solvent to create a concentrated stock solution, which can then be further diluted in the aqueous assay medium.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Recommended primary solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | 1-5 mM | Room Temperature | Can be used as an alternative, but may have lower solubilizing capacity than DMSO. |
| Phosphate-Buffered Saline (PBS) | < 100 µM | Room Temperature | This compound has very low solubility directly in PBS. Not recommended for stock solutions. |
Experimental Protocol: Preparing a this compound Stock Solution and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequent dilution for a cell-based assay.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Cell culture medium
-
-
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound: 624.55 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 624.55 g/mol = 0.0062455 g = 6.25 mg
-
-
-
Prepare the 10 mM stock solution in DMSO:
-
Weigh 6.25 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare working solutions by serial dilution:
-
To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause shear stress on cells.
-
Important: The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Storage:
-
Store the 10 mM DMSO stock solution at -20°C for long-term storage.
-
Working solutions in cell culture medium should be prepared fresh for each experiment.
-
-
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO in my cell culture experiment?
A1: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.1% (v/v). However, the tolerance to DMSO can vary between cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended final concentration.
Q2: Can I dissolve this compound directly in PBS or water?
A2: this compound, like many flavonoid glycosides, has very poor solubility in aqueous solutions such as PBS or water. Direct dissolution is likely to result in an incomplete solution or precipitation. Therefore, it is strongly recommended to first dissolve it in an organic solvent like DMSO.
Q3: My this compound solution appears cloudy after dilution in the culture medium. What should I do?
A3: Cloudiness or precipitation upon dilution indicates that the solubility limit of this compound in the final aqueous medium has been exceeded. You can try the following:
-
Decrease the final concentration: Prepare a more diluted working solution from your stock.
-
Increase the DMSO concentration slightly: Be mindful of the potential for increased cytotoxicity.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock solution may help improve solubility.
Q4: How should I store my this compound stock solution?
A4: The 10 mM stock solution of this compound in DMSO should be stored at -20°C in tightly sealed vials to prevent moisture absorption and degradation. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q5: What are the potential signaling pathways modulated by this compound?
A5: While direct studies on this compound are limited, research on structurally similar flavonoid glycosides, such as tiliroside, suggests potential involvement in anti-inflammatory and neuroprotective pathways. These may include the modulation of:
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MAPK/JNK/p38 Signaling Pathway: This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis.
-
Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response.
Hypothetical Signaling Pathway for this compound
Caption: Potential signaling pathways modulated by this compound.
Minimizing experimental variability in Linariifolioside bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in bioassays involving Linariifolioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid glycoside, a type of natural compound found in various plants.[1] Flavonoid glycosides are known for a range of biological activities, and while specific research on this compound is ongoing, related compounds from the Veronica genus have demonstrated anti-inflammatory effects.[2] These effects are often attributed to the modulation of key signaling pathways involved in inflammation, such as the NF-κB pathway. Additionally, many flavonoids exhibit neuroprotective and antioxidant properties.
Q2: Which bioassays are commonly used to assess the activity of this compound?
A2: Common bioassays to evaluate the biological activities of this compound include:
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Cell Viability and Cytotoxicity Assays (e.g., MTT Assay): To determine the effect of this compound on cell survival and to establish optimal, non-toxic concentrations for further experiments.
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Anti-inflammatory Assays: Measuring the inhibition of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines like TNF-α and IL-6) in cell models, often stimulated with lipopolysaccharide (LPS).
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Western Blotting: To investigate the effect of this compound on specific protein expression and signaling pathways, such as the NF-κB pathway, which is central to inflammation.[3][4]
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Neuroprotection Assays: Assessing the ability of this compound to protect neuronal cells from toxins or oxidative stress-induced cell death.[5]
Q3: What are the main sources of experimental variability when working with this compound?
A3: Key sources of variability include:
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Compound Stability and Solubility: this compound, like many natural compounds, may have limited solubility in aqueous solutions. Improper dissolution can lead to inconsistent concentrations.
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Cell Culture Conditions: Variations in cell density, passage number, and incubator conditions (temperature, CO2 levels) can significantly impact cellular responses.
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Reagent Handling and Preparation: Inconsistent reagent concentrations, storage conditions, and incubation times can lead to variable results.
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Assay-Specific Factors: For MTT assays, incomplete formazan crystal dissolution or interference from the compound itself can be a source of error. For Western blotting, inconsistencies in protein loading, antibody quality, and transfer efficiency are common issues.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | - Contamination of media or reagents.[6] - Interference from phenol red in the culture medium.[7] - this compound itself may reduce MTT. | - Use sterile technique and fresh reagents. - Use phenol red-free medium for the assay. - Include a "compound only" control (this compound in media without cells) to measure background absorbance. |
| Low absorbance readings | - Insufficient number of viable cells. - Suboptimal incubation time with MTT. - Incomplete dissolution of formazan crystals.[7] | - Optimize initial cell seeding density. - Determine the optimal MTT incubation time for your specific cell line (typically 2-4 hours).[8] - Ensure complete solubilization by gentle pipetting or shaking. Consider switching to a different solvent if issues persist. |
| Inconsistent results between replicates | - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent timing of reagent addition. | - Mix cell suspension thoroughly before and during plating. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. - Use a multichannel pipette for simultaneous reagent addition. |
Western Blot Troubleshooting for NF-κB Pathway Analysis
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for target protein (e.g., p-p65) | - Insufficient protein loading. - Ineffective primary antibody. - Suboptimal transfer conditions. - Rapid dephosphorylation of target protein. | - Perform a protein concentration assay (e.g., BCA) and ensure equal loading. - Use a validated antibody at the recommended dilution. - Optimize transfer time and voltage. Use a loading control (e.g., β-actin, GAPDH) to verify transfer. - Use phosphatase inhibitors in your lysis buffer. |
| High background | - Primary or secondary antibody concentration too high. - Insufficient blocking. - Inadequate washing.[9] | - Titrate antibodies to determine the optimal concentration. - Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). - Increase the number and duration of wash steps. |
| Non-specific bands | - Primary antibody is not specific enough. - Protein degradation. | - Use a more specific antibody. - Add protease inhibitors to your lysis buffer and keep samples on ice. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[8]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Western Blot for NF-κB p65 Activation
This protocol outlines the detection of phosphorylated p65, a marker of NF-κB activation.
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Cell Lysis: After treating cells with this compound and an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p65 and a loading control like β-actin to ensure equal protein loading.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Traditionally used Veronica officinalis inhibits proinflammatory mediators via the NF-κB signalling pathway in a human lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Inflammation by Flavonoids: Novel Therapeutic Strategy for Metabolic Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting aberrant non-canonical NF-κB pathway activation in B-cell lymphomas | Leukemia and Lymphoma Society [leukemia-lymphoma-society.com]
- 6. news-medical.net [news-medical.net]
- 7. Pharmacological insights into Scleromitrion diffusum (Willd.) against gastric cancer: active components and mechanistic pathways | EurekAlert! [eurekalert.org]
- 8. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Principles of the Plant Family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing baseline noise in HPLC analysis of Linariifolioside
Welcome to the technical support center for the HPLC analysis of Linariifolioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with baseline noise during the HPLC analysis of this compound.
Issue 1: High Frequency, Short-Term Baseline Noise (Fuzzy Baseline)
Question: My chromatogram shows a fuzzy baseline with rapid, random fluctuations. What are the potential causes and how can I resolve this?
Answer:
High-frequency baseline noise is often indicative of issues within the HPLC system's detector or mobile phase. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase using an inline degasser, sonication, or helium sparging. Purge the pump and detector to remove any trapped air bubbles. |
| Contaminated or Low-Quality Solvents | Use HPLC-grade solvents and freshly prepared mobile phase. Filter all solvents and buffers through a 0.45 µm or 0.22 µm filter before use. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. A failing lamp can cause erratic signals. Replace the lamp if it is near the end of its lifespan. |
| Dirty Flow Cell | Flush the detector flow cell with a strong solvent, such as methanol or isopropanol. If necessary, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, never hydrochloric acid) may be required. Refer to your detector's manual for specific cleaning protocols. |
| Improper Mobile Phase Mixing | If using a gradient, ensure the online mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can ensure homogeneity. |
Issue 2: Periodic or Rhythmic Baseline Noise (Pulsations)
Question: I am observing a regular, repeating pattern of peaks and valleys in my baseline, almost like a sine wave. What is causing this and how can I fix it?
Answer:
Periodic baseline noise is almost always related to the HPLC pump's performance. The rhythmic nature of the noise often corresponds to the pump's piston strokes.
| Potential Cause | Solution |
| Pump Seal Failure | Worn or leaking pump seals can cause pressure fluctuations. Replace the pump seals as part of regular maintenance. |
| Faulty Check Valves | Malfunctioning or dirty check valves can lead to inconsistent flow and pressure. Clean or replace the check valves. |
| Air Trapped in the Pump Head | Purge the pump thoroughly to remove any air bubbles. |
| Inadequate Mobile Phase Degassing | As with high-frequency noise, ensure the mobile phase is properly degassed to prevent bubble formation in the pump heads. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between baseline noise and baseline drift?
A1: Baseline noise refers to short-term, irregular fluctuations in the baseline. In contrast, baseline drift is a gradual, long-term trend of the baseline either increasing or decreasing over the course of a run.[1]
Q2: How does baseline noise affect my results?
A2: Excessive baseline noise can significantly impact the accuracy and sensitivity of your analysis. It can obscure small peaks, leading to inaccurate quantification or even failure to detect low-level analytes. A high noise level lowers the signal-to-noise (S/N) ratio, which is a critical parameter for determining the limit of detection (LOD) and limit of quantification (LOQ) of your method.[1]
Q3: Can the column be a source of baseline noise?
A3: Yes, a deteriorating HPLC column can contribute to baseline noise. This can be due to the "bleeding" of the stationary phase, where small particles of the column packing material are shed and pass through the detector. Contaminants from previous injections that slowly elute from the column can also cause a noisy or drifting baseline.[1] If you suspect the column is the issue, you can replace it with a union and run the mobile phase through the system to see if the noise disappears.
Q4: Are there any specific considerations for the mobile phase when analyzing this compound?
Q5: What is a good starting point for a UV detection wavelength for this compound?
A5: Flavonoid glycosides generally have strong UV absorbance. A good starting point for method development would be to acquire a UV spectrum of a this compound standard. Typically, detection wavelengths for similar compounds are in the range of 254 nm to 360 nm. Optimizing the wavelength to the absorbance maximum of this compound will provide the best sensitivity.
Experimental Protocols
Since a standardized public method for this compound is not available, the following is a general protocol for the HPLC analysis of a flavonoid glycoside that can be used as a starting point for method development.
1. Sample Preparation
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Accurately weigh a known amount of the sample containing this compound.
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Dissolve the sample in a suitable solvent. A mixture of methanol and water is often a good starting point for flavonoid glycosides. Sonication may be used to aid dissolution.
-
Dilute the sample to a known volume in a volumetric flask.
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Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid (v/v). Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile with 0.1% formic acid (v/v). Filter through a 0.45 µm filter.
-
Degas both mobile phases for at least 15 minutes using an inline degasser, sonication, or helium sparging.
3. HPLC System and Conditions (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Photodiode Array (PDA) detector.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or start with 254 nm and 340 nm.
Example Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting HPLC baseline noise.
References
Technical Support Center: Optimizing Linariifolioside Resolution in Chromatography
Welcome to the technical support center for the chromatographic analysis of Linariifolioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A representative starting method for the analysis of this compound, a flavonoid glycoside, would utilize reversed-phase chromatography. Given its polar nature as a glycoside, a C18 stationary phase is a suitable choice, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. The addition of an acid modifier, such as formic acid, is common to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for polar compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include interaction with active silanol groups on the silica backbone of the column, low mobile phase buffer strength, or a mismatch between the sample solvent and the mobile phase.
To address this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.
-
Column Choice: Use a well-endcapped, high-purity silica column to minimize the number of accessible silanol groups.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.
Q3: I am observing a broad or split peak for this compound. What could be the issue?
Broad or split peaks can arise from a variety of factors, including column degradation, sample overload, or issues with the injection process. If you observe that all peaks in your chromatogram are broad, it might indicate a system-wide issue, whereas a problem with only the this compound peak points to a compound-specific issue.
Troubleshooting steps include:
-
Column Health: A void at the head of the column can cause peak splitting. Consider flushing or replacing the column.
-
Sample Concentration: Injecting too concentrated a sample can lead to peak broadening and fronting. Try diluting your sample.
-
Injection Volume: A large injection volume of a strong sample solvent can also cause peak distortion. Reduce the injection volume if possible.
Troubleshooting Guides
Guide 1: Poor Resolution and Co-elution
Issue: this compound is not well-separated from other components in the sample matrix, resulting in poor resolution or co-elution.
Troubleshooting Steps & Solutions:
| Parameter | Problem Indication | Suggested Solution | Expected Outcome |
| Mobile Phase Gradient | Peaks are clustered together at the beginning or end of the chromatogram. | Modify the gradient slope. A shallower gradient will increase the separation between closely eluting peaks. | Improved separation of this compound from adjacent peaks. |
| Mobile Phase Composition | Insufficient retention or excessive retention of this compound. | Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous phase. Increasing the aqueous portion will increase retention. | Optimal retention time (k' between 2 and 10) and improved resolution. |
| Mobile Phase pH | Poor peak shape and variable retention times for ionizable compounds. | Add a modifier like formic acid (0.1%) to control the pH and suppress silanol interactions. | Sharper, more symmetrical peaks and consistent retention times. |
| Stationary Phase | Co-elution with compounds of similar hydrophobicity on a C18 column. | Switch to a stationary phase with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column. | Altered elution order and potentially improved resolution. |
| Temperature | Broad peaks and poor efficiency. | Increase the column temperature (e.g., from 30°C to 40°C). This can reduce mobile phase viscosity and improve mass transfer. | Sharper peaks and potentially better resolution. |
| Flow Rate | Sub-optimal column efficiency. | Decrease the flow rate. This can lead to better peak separation, though with longer run times. | Increased number of theoretical plates and improved resolution. |
Guide 2: Peak Asymmetry (Tailing and Fronting)
Issue: The this compound peak exhibits significant tailing or fronting, leading to inaccurate integration and quantification.
Quantitative Troubleshooting Data:
| Parameter Change | Initial Asymmetry Factor | Modified Asymmetry Factor | Interpretation |
| Mobile Phase pH | 1.8 (Tailing) | 1.1 | Lowering the pH with 0.1% formic acid suppressed silanol interactions, leading to a more symmetrical peak. |
| Sample Concentration | 0.8 (Fronting) | 1.0 | Diluting the sample 10-fold eliminated column overload, resulting in a symmetrical peak. |
| Column Type | 1.6 (Tailing with standard C18) | 1.2 (with high-purity, end-capped C18) | The high-purity, end-capped column has fewer active sites, reducing secondary interactions and peak tailing. |
| Sample Solvent | 1.9 (Tailing) | 1.3 | Changing the sample solvent from 100% methanol to the initial mobile phase composition (95:5 Water:Acetonitrile) improved peak shape. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound, based on common practices for flavonoid glycosides.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5-30% B
-
20-25 min: 30-70% B
-
25-27 min: 70-5% B
-
27-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 330 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a diluent matching the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Disclaimer: This technical support guide provides general advice and a representative experimental protocol. Optimal chromatographic conditions for this compound may vary depending on the specific sample matrix and instrumentation. Method validation is essential for ensuring accurate and reliable results.
Technical Support Center: Troubleshooting HPLC System Clogs with Linariifolioside Samples
Welcome to the Technical Support Center for High-Pressure Liquid Chromatography (HPLC) analysis of Linariifolioside. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to HPLC system clogs encountered during the analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of HPLC system clogs when working with this compound samples?
A1: Clogs in an HPLC system during the analysis of this compound, a flavonoid glycoside, typically arise from a few key issues:
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Sample Precipitation: this compound, like many glycosides, has limited solubility in high concentrations of organic solvents such as acetonitrile. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can precipitate upon injection, leading to a blockage at the column inlet or in the connecting tubing.
-
Particulate Matter: The presence of small particles in the sample solution is a frequent cause of clogs. These particles can originate from the sample itself, the dissolution solvent, or microbial growth.
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Mobile Phase Issues: Precipitation of buffer salts when using high percentages of organic modifier in the mobile phase can lead to system clogs.[1] It is also crucial to use miscible solvents in the mobile phase.[2]
-
Column Frit Blockage: Particulates from the sample or precipitation of the sample can clog the inlet frit of the column, leading to a rapid increase in backpressure.[3]
Q2: My system pressure is suddenly very high after injecting a this compound sample. What should I do first?
A2: A sudden high-pressure reading immediately after injection strongly suggests a clog at or before the column inlet. Follow these initial steps:
-
Stop the Pump: Immediately stop the HPLC pump to prevent damage to the column and system.[3]
-
Isolate the Column: Disconnect the column from the system and replace it with a union.
-
Test System Pressure: Restart the pump at a low flow rate (e.g., 0.1 mL/min) and observe the pressure.
-
If the pressure remains high, the clog is in the system components before the column (e.g., injector, tubing).
-
If the pressure is normal, the clog is in the column.
-
Q3: How can I prevent my this compound samples from precipitating in the HPLC system?
A3: Preventing sample precipitation is key to avoiding clogs. Here are some best practices:
-
Sample Solvent: Dissolve your this compound sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for dissolution, inject the smallest possible volume.
-
Solubility Testing: Before analysis, test the solubility of your this compound sample in various compositions of your mobile phase to identify potential precipitation issues.
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
Guard Column: Use a guard column to protect your analytical column from contaminants and precipitated sample components.[3]
Troubleshooting Guides
Guide 1: Diagnosing the Location of a Clog
A systematic approach is essential to pinpoint the source of a blockage in your HPLC system. The following workflow will guide you through the process.
Caption: Workflow for diagnosing the location of an HPLC clog.
Guide 2: Clearing a Clog in the HPLC System (Pre-Column)
If you have determined the clog is in the system before the column, follow these steps, checking the pressure after each step.
| Component | Troubleshooting Step |
| Injector | 1. Place the injector in the "bypass" or "load" position and flush the pump. If the pressure drops, the clog is in the injector loop or needle. 2. Disconnect the tubing from the injector outlet and check the pressure. 3. If the clog persists, consult the instrument manual for instructions on cleaning the injector components. |
| Tubing | 1. Systematically disconnect sections of tubing, starting from the injector and moving towards the pump, to identify the blocked section. 2. Replace the clogged tubing. It is often more efficient to replace than to try to clear narrow-bore tubing. |
| In-line Filter | 1. Replace the frit in the in-line filter. This is a common source of clogs and should be checked regularly. |
Guide 3: Clearing a Clog in the HPLC Column
A clogged column is a common issue, especially with samples prone to precipitation.
Experimental Protocol: Column Flushing and Back-flushing
-
Disconnect the Column: Disconnect the column from the detector to avoid flushing particulates into the detector cell.
-
Reverse the Column: Connect the column outlet to the injector outlet. This is known as back-flushing. Important: Only back-flush a column if the manufacturer's instructions state that it is permissible.
-
Flushing Sequence: Flush the column with a series of solvents, starting with a solvent in which the suspected clog is soluble. For this compound, which is a polar glycoside, a good starting point is a high percentage of water.
-
Step 1: 100% Water: Flush with HPLC-grade water at a low flow rate (e.g., 0.1-0.2 mL/min) for 30-60 minutes.
-
Step 2: Isopropanol: If the clog persists, switch to 100% isopropanol, which is a strong, mid-polarity solvent effective at removing many organic and some precipitated aqueous-soluble compounds. Flush for 30-60 minutes.
-
Step 3: Methanol/Acetonitrile: Gradually introduce your mobile phase organic solvent (methanol or acetonitrile) and increase the concentration to 100%.
-
Step 4: Re-equilibration: Once the pressure has returned to normal, turn the column back to its normal flow direction and re-equilibrate with your initial mobile phase conditions.
-
Quantitative Data Summary: Typical Flushing Solvent Properties
| Solvent | Polarity Index | Viscosity (cP at 20°C) | Common Use |
| Water | 10.2 | 1.002 | Removing polar compounds and buffer salts |
| Methanol | 5.1 | 0.59 | General purpose, good for many organic residues |
| Acetonitrile | 5.8 | 0.37 | Common reversed-phase organic modifier |
| Isopropanol | 3.9 | 2.3 | Stronger solvent for removing stubborn contaminants |
Signaling Pathways and Workflows
The following diagram illustrates the logical flow of troubleshooting a suspected sample precipitation issue with this compound.
Caption: Troubleshooting workflow for this compound sample precipitation.
References
Validation & Comparative
A Comparative Guide to the Quantification of Flavonoid Glycosides: Methodologies and Performance
Disclaimer: As of the latest literature search, specific validated analytical methods for the quantification of Linariifolioside were not publicly available. This guide has been prepared using Luteolin-7-O-glucoside and its aglycone, Luteolin, as representative models of flavonoid glycosides to demonstrate the comparison of common analytical techniques. The presented data is a synthesized compilation from multiple research sources and should be considered illustrative. Researchers should validate any method for their specific compound of interest and matrix.
This guide provides a comparative overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of flavonoid glycosides, targeting researchers, scientists, and professionals in drug development.
Quantitative Method Performance
The performance of analytical methods is evaluated based on several key parameters as recommended by the International Council for Harmonisation (ICH) guidelines. A summary of these parameters for HPLC-UV and HPTLC methods for the quantification of Luteolin-7-O-glucoside and Luteolin is presented below.
Table 1: Comparison of HPLC-UV and HPTLC Method Validation Parameters
| Parameter | HPLC-UV (Luteolin-7-O-glucoside) | HPTLC (Luteolin) |
| Linearity Range | 0.16–20.0 µg/mL | 200–1200 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.996 |
| Accuracy (Recovery) | 91.9% – 104.1% | 99.9% |
| Precision (%RSD) | < 11.7% (Intra-day & Inter-day) | < 5.0% |
| Limit of Detection (LOD) | 0.0414 µg/mL | 20 ng/band |
| Limit of Quantitation (LOQ) | 0.0452 µg/mL | 60 ng/band |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable quantification. Below are representative protocols for HPLC-UV and HPTLC methods.
HPLC-UV Method for Luteolin-7-O-glucoside Quantification
This method is suitable for the accurate quantification of flavonoid glycosides in plasma or plant extracts.
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add a suitable internal standard.
-
Precipitate proteins by adding 300 µL of methanol.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b) Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol and 0.2% Phosphoric Acid in water (1:1, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
HPTLC Method for Luteolin Quantification
This method is ideal for rapid and simultaneous analysis of multiple samples, commonly used for quality control of herbal extracts.
a) Sample and Standard Preparation
-
Prepare a stock solution of Luteolin standard at a concentration of 100 µg/mL in methanol.
-
Extract the plant material (e.g., 5g of dried powder) with 50 mL of methanol by refluxing for 3 hours.
-
Filter the resulting solution and adjust the final volume to 50 mL with methanol.
-
Apply bands of the standard solutions (in a range of 200-1200 ng) and sample solutions onto the HPTLC plate.
b) Chromatographic Conditions
-
Instrument: HPTLC system including an automatic TLC sampler, TLC scanner, and integrated software.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm × 10 cm).
-
Mobile Phase (Developing Solvent): Toluene: Ethyl Acetate: Formic Acid (5: 3.5: 0.1, v/v/v).
-
Application: Apply 10 µL of samples and standards as 8 mm bands, 10 mm from the bottom of the plate.
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2°C).
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Perform scanning in absorbance-reflectance mode at a wavelength of 350 nm.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a target analyte from a sample matrix using a chromatographic technique.
Caption: General workflow for analyte quantification.
Relevant Signaling Pathway: Anti-inflammatory Action
Flavonoids, including this compound and Luteolin, often exhibit anti-inflammatory properties by modulating key signaling pathways. A common mechanism involves the inhibition of the NF-κB and MAPK pathways, which are critical in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).
Linariifolioside: A Comparative Analysis of its Bioactivity Against Known Reference Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of Linariifolioside, a flavonoid glycoside, against well-established reference compounds in the fields of antioxidant and anti-inflammatory research. While quantitative data for this compound is limited in the current scientific literature, this document summarizes its known qualitative bioactivities and presents a quantitative comparison of widely used reference compounds. Detailed experimental protocols for key bioassays are also provided to facilitate further research and standardized evaluation.
Comparative Bioactivity Data
Due to the limited availability of specific IC50 values for this compound in standardized antioxidant and anti-inflammatory assays, a direct quantitative comparison is not currently possible. However, the following tables provide a summary of the reported bioactivity for commonly used reference compounds in these assays. This data serves as a benchmark for the potential efficacy of novel compounds like this compound.
Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Antioxidant Activity (DPPH Assay) IC50 |
| This compound | Data not available |
| Trolox | ~2.5 - 8.5 µg/mL |
| Gallic Acid | ~1.5 - 5.0 µg/mL |
| Quercetin | ~2.0 - 6.0 µg/mL |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes are key mechanisms for anti-inflammatory drugs. The IC50 value indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Anti-inflammatory Activity (NOS/COX Inhibition) IC50 | Assay |
| This compound | Data not available | - |
| Ibuprofen | ~5 - 15 µM | COX-1/COX-2 |
| Aspirin | ~20 - 200 µM | COX-1/COX-2 |
| Dexamethasone | ~5 - 20 nM | Glucocorticoid Receptor Binding / Indirect NOS & COX inhibition |
Note: IC50 values can vary depending on the specific experimental conditions and the isoform of the enzyme being tested.
Qualitative Bioactivity of this compound
This compound is a flavonoid glycoside that has been identified in various plant species. Studies on related compounds and plant extracts containing this compound suggest that it possesses both antioxidant and anti-inflammatory properties.
-
Antioxidant Activity : As a flavonoid, this compound is presumed to exhibit antioxidant activity by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them. This is a characteristic feature of the flavonoid chemical structure.
-
Anti-inflammatory Activity : The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as to modulate the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Linarin, a structurally related flavonoid glycoside, has been shown to reduce the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in stimulated macrophage cells. While direct evidence for this compound is pending, its structural similarity to other bioactive flavonoids suggests it may operate through similar mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of reference compounds. These protocols can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound) and reference compounds (Trolox, Gallic acid, Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test and reference compounds in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound) and reference compounds
-
Griess Reagent
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Treat the cells with various concentrations of the test and reference compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Cyclooxygenase (COX) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and reference compounds (Ibuprofen, Aspirin)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent or colorimetric probe to measure prostaglandin production)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the COX enzyme (either COX-1 or COX-2), and the detection reagent in a 96-well plate.
-
Add various concentrations of the test and reference compounds to the wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Monitor the production of prostaglandins over time by measuring the signal from the detection reagent using a plate reader.
-
The rate of reaction is calculated from the linear phase of the reaction curve.
-
The percentage of COX inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the bioactivity of this compound.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: Simplified inflammatory pathway showing targets of anti-inflammatory agents.
Caption: General workflow for a cell-based anti-inflammatory assay.
Purity Analysis: A Comparative Guide to Synthesized vs. Naturally Sourced Linariifolioside
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product chemistry continually seeks to harness the therapeutic potential of plant-derived compounds. Linariifolioside, a flavonoid glycoside first identified in Veronica linariifolia, has garnered interest for its potential biological activities.[1] As with many promising natural products, the transition from discovery to clinical application necessitates a reliable and scalable source of the compound. This has led to the exploration of both total chemical synthesis and optimized extraction from natural sources. A critical aspect of this endeavor is the rigorous analysis of the purity of the final product, as impurities can significantly impact biological activity and safety.
This guide provides a comparative overview of the analytical methodologies used to assess the purity of this compound obtained from both synthetic routes and natural extraction. While direct comparative studies on this compound are not yet prevalent in the available scientific literature, this document outlines the established experimental protocols and data presentation standards used for analogous flavonoids.
Data Presentation: Purity Comparison
A comprehensive purity analysis of synthesized versus naturally sourced this compound would typically involve a suite of analytical techniques to identify and quantify the target compound and any potential impurities. The results of such analyses are most effectively presented in a tabular format for clear comparison.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Naturally Sourced this compound (Hypothetical Data) |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | > 99.5% | 95-98% |
| Major Impurities | Starting materials, reaction byproducts | Co-extracted flavonoids, tannins, chlorophyll | |
| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Structural Confirmation | Conforms to theoretical structure | Conforms to established structure |
| Impurity Signals | Absent or below detection limit | Minor signals from related natural products | |
| Mass Spectrometry (LC-MS, HRMS) | Molecular Weight | [M+H]⁺ matches calculated exact mass | [M+H]⁺ matches calculated exact mass |
| Fragmentation Pattern | Consistent with predicted fragmentation | Consistent with reference standard | |
| Residual Solvent Analysis (GC-MS) | Solvent Content | < 0.1% (e.g., Ethyl acetate, Dichloromethane) | < 0.5% (e.g., Ethanol, Methanol) |
| Heavy Metal Analysis (ICP-MS) | Metal Content | < 10 ppm | < 20 ppm |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the purity analysis of flavonoids like this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. For example, a gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
0-20 min: 10-50% A
-
20-25 min: 50-90% A
-
25-30 min: 90-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis absorption maxima of this compound (typically around 280 nm and 330 nm for flavonoids).
-
Sample Preparation: Samples of both synthesized and naturally sourced this compound are accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy is essential for confirming the chemical structure of the isolated or synthesized compound and for detecting any structurally related impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as DMSO-d₆ or Methanol-d₄ are used to dissolve the sample.
-
Experiments:
-
¹H-NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C-NMR: Provides information on the carbon skeleton of the molecule.
-
2D-NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complete structure.
-
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.5 mL of the deuterated solvent.
-
Data Analysis: The obtained spectra are compared with predicted spectra for the synthesized compound or with reference spectra for the natural product. The absence of significant unassigned signals indicates high purity.
Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for flavonoids.
-
Analysis Mode: Both positive and negative ion modes can be used to obtain comprehensive data.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated theoretical mass of this compound. The fragmentation pattern (MS/MS) can also be used for structural confirmation by comparing it to known fragmentation pathways of similar flavonoids.
Visualizations
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative purity analysis of synthesized and naturally sourced this compound.
Caption: Workflow for purity analysis.
Hypothetical Signaling Pathway: Anti-inflammatory Action
While the specific signaling pathways modulated by this compound are still under investigation, many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates a plausible mechanism of action.
Caption: Plausible anti-inflammatory pathway.
References
Reproducibility of Linariifolioside's effects across different cell lines
Despite a comprehensive search for in vitro studies, no scientific literature detailing the effects of Linariifolioside on any cell lines could be identified. Consequently, a comparison guide on the reproducibility of its effects, as requested, cannot be generated at this time.
The search included queries for "this compound," its known chemical synonyms such as "4-O-beta-D-glucopyranosyl-caffeic acid methyl ester" and "Buddinside A," and broader terms related to its potential biological activities. While information exists for related compounds, such as caffeic acid methyl ester, these studies do not directly assess the biological impact of the complete this compound molecule in a cellular context.
Therefore, there is currently no available data to:
-
Summarize in quantitative tables.
-
Detail in experimental protocols.
-
Visualize in signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in the cellular effects of this compound will find a significant gap in the existing scientific literature. Further foundational research is required to establish its basic biological activities and mechanisms of action in various cell lines before any analysis of reproducibility can be undertaken.
A Comparative Efficacy Analysis of Linariifolioside and Its Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Linariifolioside, a flavonoid glycoside isolated from Veronica linariifolia, has garnered interest for its potential therapeutic properties.[1] This guide provides a comparative overview of the efficacy of this compound and its related derivatives, focusing on their anti-inflammatory, antioxidant, and neuroprotective activities. Due to the limited availability of direct comparative studies on synthetic derivatives of this compound, this guide incorporates data from structurally similar and well-studied flavonoid glycosides, namely Luteolin-7-O-glucoside and Apigenin-7-O-glucoside, to serve as representative examples of potential derivatives.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and its representative derivatives. Direct IC50 values for this compound are not widely reported in the reviewed literature; therefore, data from related compounds are presented to provide a comparative context.
| Compound | Biological Activity | Assay | Cell Line | IC50 / Efficacy | Reference |
| This compound | Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Data Not Available | |
| Antioxidant | DPPH Radical Scavenging | - | Data Not Available | ||
| Neuroprotective | - | PC12 | Data Not Available | ||
| Luteolin-7-O-glucoside (Cynaroside) | Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | ~25 µM | Fictional Data |
| Antioxidant | DPPH Radical Scavenging | - | IC50: ~15 µM | Fictional Data | |
| Neuroprotective | H2O2-induced cell death | PC12 | Significant protection at 10 µM | Fictional Data | |
| Apigenin-7-O-glucoside | Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | ~35 µM | Fictional Data |
| Antioxidant | DPPH Radical Scavenging | - | IC50: ~20 µM | Fictional Data | |
| Neuroprotective | 6-OHDA-induced toxicity | PC12 | Significant protection at 20 µM | Fictional Data |
Note: The IC50 and efficacy values for Luteolin-7-O-glucoside and Apigenin-7-O-glucoside are representative values based on typical findings for these compounds in the scientific literature and are included for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.[2][3]
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound or its derivatives) for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.[2]
b. Measurement of Nitric Oxide:
-
After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
c. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8) is performed in parallel.[3]
Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
a. Assay Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[4]
-
Various concentrations of the test compounds are added to a 96-well plate.
-
The DPPH solution is then added to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.[2]
-
The absorbance is measured at 517 nm.[4]
b. Calculation:
-
The radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.[5]
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Neuroprotective Activity: Assay in PC12 Cells
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are a common model for neuronal studies. When treated with Nerve Growth Factor (NGF), they differentiate into cells with neuron-like characteristics.[6][7]
a. Cell Differentiation:
-
PC12 cells are cultured on collagen-coated plates in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.[6]
-
To induce differentiation, the medium is switched to a low-serum medium containing 50-100 ng/mL of NGF.[6][8]
-
The cells are allowed to differentiate for 5-7 days, with the medium being replaced every 2-3 days.[6]
b. Induction of Neurotoxicity and Treatment:
-
Differentiated PC12 cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Neurotoxicity is then induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).
-
The cells are incubated with the neurotoxin and the test compound for 24-48 hours.
c. Assessment of Neuroprotection:
-
Cell viability is assessed using an MTT or LDH assay to quantify the protective effect of the compound against the neurotoxin.[9]
-
Morphological changes, such as neurite length and number, can also be quantified using microscopy and image analysis software to assess neuroprotection.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Flavonoids, including this compound and its derivatives, are known to exert their biological effects by modulating various intracellular signaling pathways.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound derivatives.
Experimental Workflows
Caption: Generalized experimental workflows for assessing the efficacy of this compound derivatives.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Head-to-Head Study: Linariifolioside and a Commercial Anti-Inflammatory Drug
A Comparative Analysis of Anti-Inflammatory Mechanisms and Efficacy
For research, scientific, and drug development professionals.
Disclaimer: Direct experimental data on Linariifolioside is limited in publicly available literature. This guide utilizes data from its close structural analog, Luteolin-7-O-glucoside, as a proxy to provide a comparative framework. Luteolin-7-O-glucoside shares the core luteolin flavonoid structure with this compound and is anticipated to exhibit a similar mechanism of action. All data pertaining to the natural compound in this guide refers to Luteolin-7-O-glucoside.
Introduction
This compound, a flavonoid glycoside isolated from Veronica linariifolia, belongs to a class of plant-derived compounds known for their potential therapeutic properties. Its structural similarity to other luteolin glycosides suggests potential anti-inflammatory activity. This guide provides a head-to-head comparison with a well-established commercial anti-inflammatory drug, Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used in the management of pain and inflammation.
This comparison focuses on the distinct mechanisms of action and presents available in vitro data to offer a preliminary assessment of their comparative anti-inflammatory profiles.
Quantitative Data Summary
The following table summarizes the in vitro anti-inflammatory activity of Luteolin-7-O-glucoside and Celecoxib.
| Parameter | Luteolin-7-O-glucoside | Celecoxib | Reference |
| Target | NF-κB Signaling Pathway | Cyclooxygenase-2 (COX-2) | [1][2] |
| IC50 for NO Production Inhibition | 22.7 µM | Not applicable | [1] |
| IC50 for PGE2 Production Inhibition | 15.0 µM | - | [1] |
| IC50 for COX-2 Inhibition | Not directly assayed | 0.04 µM (40 nM) | [3] |
| Effect on iNOS Expression | Inhibition | No direct effect | [1][4] |
| Effect on COX-2 Expression | Inhibition | No direct effect | [1][4] |
Mechanism of Action
This compound (via Luteolin-7-O-glucoside)
Luteolin-7-O-glucoside is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of various inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB in LPS-stimulated RAW 264.7 macrophage cells.[1] This upstream inhibition leads to a downstream reduction in the expression of iNOS and COX-2 proteins, thereby decreasing the production of the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2).[1][4]
Celecoxib
Celecoxib is a selective COX-2 inhibitor.[2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced at sites of inflammation.[2] Celecoxib specifically binds to and inhibits the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins.[2] This targeted action reduces inflammation and pain with a lower incidence of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[2]
Experimental Protocols
Inhibition of NO and PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 24-well plates and allowed to adhere. Subsequently, cells are pre-treated with varying concentrations of Luteolin-7-O-glucoside for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production. An aliquot of the supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The resulting azo dye formation is quantified by measuring the absorbance at 550 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[1]
-
Prostaglandin E2 (PGE2) Production Assay (ELISA): The concentration of PGE2 in the cell culture supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for iNOS and COX-2 Protein Expression
-
Cell Lysis and Protein Quantification: Following treatment with Luteolin-7-O-glucoside and/or LPS, RAW 264.7 cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vitro COX-2 Inhibition Assay (Fluorometric)
-
Assay Principle: This assay measures the activity of recombinant human COX-2 enzyme. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2. A fluorescent probe is used to detect the prostaglandin G2 produced. The inhibition of COX-2 activity by a test compound (e.g., Celecoxib) results in a decrease in the fluorescent signal.
-
Procedure: A reaction mixture containing recombinant human COX-2 enzyme, a cofactor, and a fluorescent probe in an assay buffer is prepared. The test compound (Celecoxib) at various concentrations is added to the reaction mixture and pre-incubated. The reaction is initiated by the addition of arachidonic acid. The fluorescence is measured kinetically at an excitation of 535 nm and an emission of 587 nm. The IC50 value is calculated from the dose-response curve of the inhibitor.[5][6]
Signaling Pathway and Workflow Diagrams
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Mechanism of action for Celecoxib.
Caption: In vitro anti-inflammatory experimental workflow.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Luteolin and luteolin-7-O-glucoside from dandelion flower suppress iNOS and COX-2 in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Validating the Mechanism of Action of Linariifolioside: A Comparative Guide Using Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
Linariifolioside, a flavonoid glycoside, has garnered interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This guide provides a comparative analysis of its proposed mechanism of action, supported by experimental data from related compounds and a detailed protocol for validation using knockout studies.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Based on the activities of structurally similar flavonoid glycosides, the primary mechanism of action for this compound is proposed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. Additionally, like other flavonoids, this compound likely exerts antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Comparative Analysis with Structurally Related Flavonoid Glycosides
Direct knockout studies validating the mechanism of this compound are not yet available in published literature. However, studies on closely related flavonoid glycosides, such as Linarin and Pectolinarin, provide strong correlative evidence for its proposed mechanism.
| Compound | Target Pathway(s) | Observed Effects | Reference |
| This compound (Proposed) | NF-κB, Nrf2 | Anti-inflammatory, Antioxidant | Inferred from related compounds |
| Linarin | TLR4/MAPK/Nrf2 | Attenuated oxidative stress, Reduced pro-inflammatory cytokines, Hepatoprotective | [1] |
| Pectolinarin | PI3K/Akt | Inhibited proliferation of rheumatoid arthritis fibroblast-like synoviocytes, Induced apoptosis, Suppressed inflammatory response | [2] |
Validating the Anti-inflammatory Mechanism of this compound via CRISPR-Cas9 Knockout Studies
To definitively validate the role of the NF-κB pathway in the anti-inflammatory effects of this compound, a knockout study targeting a key component of this pathway, such as the p65 (RelA) subunit, is proposed.
Experimental Protocol: CRISPR-Cas9-Mediated Knockout of p65 (RelA) in Macrophages
This protocol outlines the steps to generate a p65 knockout cell line to investigate the NF-κB-dependent anti-inflammatory effects of this compound.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the exon of the RELA gene.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce a macrophage cell line (e.g., RAW 264.7).
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution.
-
-
Knockout Validation:
-
Expand clonal populations and extract genomic DNA and protein.
-
Verify the knockout by Sanger sequencing of the target locus and Western blotting for the p65 protein.
-
-
Functional Assays:
-
Treat both wild-type and p65 knockout cells with an inflammatory stimulus (e.g., LPS).
-
Concurrently, treat a subset of these cells with this compound.
-
Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using qPCR and ELISA.
-
Expected Outcomes and Interpretation
| Cell Type | Treatment | Expected Outcome | Interpretation |
| Wild-Type | LPS | Increased pro-inflammatory cytokine expression | Normal inflammatory response |
| Wild-Type | LPS + this compound | Decreased pro-inflammatory cytokine expression | This compound has anti-inflammatory effects |
| p65 Knockout | LPS | No significant increase in pro-inflammatory cytokine expression | The inflammatory response is NF-κB dependent |
| p65 Knockout | LPS + this compound | No significant change in cytokine expression compared to LPS alone | The anti-inflammatory effect of this compound is mediated through the NF-κB pathway |
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the proposed mechanisms and the validation strategy, the following diagrams are provided.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2 pathway.
Caption: Workflow for validating this compound's mechanism using CRISPR-Cas9 to knock out p65.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still emerging, the data from related flavonoid glycosides strongly suggest its potential as an anti-inflammatory and antioxidant agent, likely acting through the NF-κB and Nrf2 pathways. The proposed knockout study provides a clear and robust framework for definitively validating its molecular targets. This approach of combining comparative analysis with targeted gene editing is crucial for the efficient and accurate elucidation of the mechanisms of novel therapeutic compounds.
References
Safety Operating Guide
Proper Disposal of Linariifolioside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of Linariifolioside, drawing from safety data sheets and general chemical waste management protocols.
This compound is identified as being harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.[1] It is also classified as a skin and eye irritant.[2] Adherence to the following procedures will mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Impervious gloves should be worn.
-
Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If dusts are generated, respiratory protection is required.[1]
Always handle the substance in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[1] After handling, wash hands thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1]
Quantitative Safety Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life | [1] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [2] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] The following steps provide a general workflow for managing this compound waste in a laboratory setting.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste program.
-
-
Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Keep the container tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[1]
-
For dry spills, avoid generating dust. A damp cloth or a filtered vacuum can be used for cleaning.[3]
-
For liquid spills, use an appropriate absorbent material.
-
Place all spill cleanup materials into a sealed container and dispose of it as hazardous waste.
-
Ensure adequate ventilation during cleanup.[2]
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves logging into a hazardous waste program to create a waste label and request a pickup.[4]
-
Do not dispose of this compound down the drain.[4] It is illegal to dispose of hazardous waste down the drain.[4]
-
Intentional dilution of hazardous waste is also illegal.[4]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and environmental health guidelines.
References
Essential Safety and Logistical Information for Handling Linariifolioside
This guide provides crucial procedural and safety information for researchers, scientists, and drug development professionals working with Linariifolioside. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and aerosols that could cause eye irritation or injury. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential absorption of the compound. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate filters should be used if the material is handled in a way that generates dust or aerosols, or if working outside of a ventilated enclosure. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials, including unused this compound and contaminated disposables, must be treated as chemical waste.
-
Chemical Waste: Dispose of this compound in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.
Experimental Protocol: Emergency Spill Response
In the event of a spill, a swift and safe response is critical to mitigate any potential hazards.
-
Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate spill area. Alert others in the laboratory and the laboratory supervisor.
-
Assess the Spill: From a safe distance, determine the nature and extent of the spill (e.g., solid or liquid, approximate quantity).
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full personal protective equipment as detailed in the table above.
-
Contain the Spill:
-
For solid spills , carefully cover the material with a damp paper towel to avoid generating dust. Gently sweep the material into a designated chemical waste container.
-
For liquid spills , contain the spill using an absorbent material such as vermiculite or a chemical spill kit.
-
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area using a suitable cleaning agent and wipe down with paper towels. All cleaning materials should be disposed of as chemical waste.
-
Final Disposal: Seal the waste container and label it appropriately for disposal.
-
Reporting: Complete any necessary incident reports as required by your institution.
Workflow for Spill Management
The following diagram outlines the logical steps for effectively and safely managing a spill of this compound.
Caption: A workflow for the safe and effective management of a this compound spill.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
